Cy7.5 hydrazide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C45H52Cl2N4O |
|---|---|
Molecular Weight |
735.8 g/mol |
IUPAC Name |
[6-[(2E)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]hexanoylamino]azanium dichloride |
InChI |
InChI=1S/C45H50N4O.2ClH/c1-44(2)39(48(5)37-25-23-33-16-8-10-18-35(33)42(37)44)27-21-31-14-13-15-32(30-31)22-28-40-45(3,4)43-36-19-11-9-17-34(36)24-26-38(43)49(40)29-12-6-7-20-41(50)47-46;;/h8-11,16-19,21-28,30H,6-7,12-15,20,29,46H2,1-5H3;2*1H |
InChI Key |
ZOOGOIXNYBHUPU-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C4=C/C(=C/C=C/5\C(C6=C(N5CCCCCC(=O)N[NH3+])C=CC7=CC=CC=C76)(C)C)/CCC4)C.[Cl-].[Cl-] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)N[NH3+])C=CC7=CC=CC=C76)(C)C)CCC4)C.[Cl-].[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
what is the structure of Cy7.5 hydrazide
An In-depth Guide to the Structure of Cy7.5 Hydrazide for Researchers and Drug Development Professionals
Introduction
This compound is a near-infrared (NIR) fluorescent probe that is instrumental in the field of bioconjugation and in vivo imaging.[1] Its utility stems from the combination of the excellent photophysical properties of the Cy7.5 dye core and the reactive nature of the hydrazide functional group. This guide provides a detailed look into the chemical structure of this compound, offering a foundation for its application in advanced research and drug development.
The Core Structure: Cyanine 7.5
The foundation of this compound is the Cyanine 7.5 (Cy7.5) dye. Cyanine dyes are characterized by two nitrogen-containing heterocyclic rings joined by a polymethine chain. In the case of Cy7.5, this structure is optimized for absorption and emission in the near-infrared spectrum, typically with an excitation maximum around 788 nm and an emission maximum around 808 nm.[2][3] This NIR window is particularly advantageous for biological imaging as it allows for deeper tissue penetration and minimizes autofluorescence from endogenous biomolecules.[1]
The extended polymethine bridge in Cy7.5 is a key feature, contributing to its long-wavelength absorption and emission characteristics. The specific structure of the heterocyclic rings, often indolenine derivatives, can be modified to fine-tune the photophysical properties of the dye.
The Reactive Moiety: The Hydrazide Group
Attached to the Cy7.5 core is a hydrazide functional group (-CONHNH2).[1] Hydrazides are derivatives of carboxylic acids and hydrazine.[4][5] This functional group is what makes this compound a valuable tool for bioconjugation. The hydrazide moiety is particularly reactive towards carbonyl groups, such as aldehydes and ketones.[2][6]
This reactivity allows for the specific covalent labeling of biomolecules. For instance, the carbohydrate portions of glycoproteins can be oxidized to generate aldehyde groups, which can then be targeted by the hydrazide group of Cy7.5 for stable labeling.[2][6]
Overall Molecular Structure
The complete structure of this compound, therefore, consists of the large, planar Cy7.5 dye scaffold linked to a hydrazide functional group. The molecular formula for a common variant is C45H52Cl2N4O with a molecular weight of 735.8 g/mol .[1]
Below is a 2D representation of the general structure of this compound, illustrating the connectivity of the core cyanine structure and the reactive hydrazide group.
Quantitative Data and Experimental Protocols
A comprehensive technical guide would typically include quantitative data such as quantum yield, molar extinction coefficient, and detailed experimental protocols for bioconjugation and imaging. However, these parameters can vary depending on the specific isomer of Cy7.5, the linker used to attach the hydrazide group, and the experimental conditions (e.g., solvent, pH). For accurate and application-specific data, it is recommended to consult the technical data sheets provided by the specific manufacturer of the this compound product being used.
Conclusion
The structure of this compound is a sophisticated combination of a near-infrared fluorophore and a reactive functional group. This design makes it an exceptionally powerful tool for researchers in molecular biology, drug development, and in vivo imaging. Understanding its chemical structure is the first step toward harnessing its full potential in a variety of scientific applications.
References
An In-depth Technical Guide to Cy7.5 Hydrazide: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, specifications, and applications of Cy7.5 hydrazide, a near-infrared (NIR) fluorescent dye crucial for advanced biological research and drug development. Detailed experimental protocols and visual diagrams are included to facilitate its effective use in the laboratory.
Core Chemical Properties and Specifications
This compound is a carbonyl-reactive NIR fluorophore.[1][2][3] Its utility in bioconjugation stems from the hydrazide functional group, which specifically reacts with aldehydes and ketones to form stable hydrazone linkages.[4] This reaction is particularly effective for labeling glycoproteins following periodate oxidation of their carbohydrate moieties.[1][3]
The NIR fluorescence of this compound makes it an excellent candidate for in-vivo imaging, as light in this region can penetrate deeper into biological tissues with reduced scattering and autofluorescence compared to visible light.[4] It offers a higher fluorescence quantum yield than indocyanine green (ICG), another common NIR dye.[1][2]
Quantitative Data Summary
The key specifications for this compound are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Weight | 735.82 g/mol | [5][6] |
| Excitation Maximum (λex) | ~788 nm | [1][5][6] |
| Emission Maximum (λem) | ~808 nm | [1][5][6] |
| Molar Extinction Coefficient (ε) | 223,000 L·mol⁻¹·cm⁻¹ | [1][5] |
| Fluorescence Quantum Yield (Φ) | 0.10 | [1] |
| Solubility | Good in DMF, DMSO, and alcohols; moderate in water | [2][5] |
| Storage Conditions | Store at -20°C in the dark, desiccated. Can be transported at room temperature for up to 3 weeks. | [1][5] |
Reaction Mechanism and Bioconjugation
The fundamental application of this compound lies in its ability to covalently label biomolecules containing aldehyde or ketone groups. This is most commonly achieved through the oxidation of cis-diols in the sugar residues of glycoproteins using a mild oxidizing agent like sodium periodate (NaIO₄), which generates reactive aldehydes. The hydrazide group of the dye then undergoes a nucleophilic addition reaction with the aldehyde to form a stable hydrazone bond. This reaction is most efficient under mildly acidic conditions (pH 5.0-6.0).[4]
Below is a diagram illustrating the reaction between this compound and an aldehyde-containing biomolecule.
Caption: Chemical reaction of this compound with an aldehyde to form a stable hydrazone conjugate.
Experimental Protocols
This section provides detailed methodologies for the labeling of glycoproteins and antibodies using this compound.
Protocol 1: Labeling of Glycoproteins
This protocol outlines the general steps for labeling glycoproteins with this compound after periodate oxidation.
Materials:
-
Glycoprotein of interest
-
This compound
-
Sodium periodate (NaIO₄)
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Quenching Solution: 1 M Glycerol
-
Purification column (e.g., Sephadex G-25)
-
Anhydrous DMSO or DMF
Procedure:
-
Glycoprotein Preparation: Dissolve the glycoprotein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Oxidation:
-
Prepare a fresh solution of 20 mM sodium periodate in the Reaction Buffer.
-
Add an equal volume of the sodium periodate solution to the glycoprotein solution.
-
Incubate the reaction for 20-30 minutes at 4°C in the dark.
-
-
Quenching: Add glycerol to a final concentration of 10 mM to quench the excess sodium periodate. Incubate for 5 minutes at 4°C.
-
Purification: Remove excess reagents by desalting or dialysis against the Reaction Buffer.
-
Dye Preparation: Dissolve this compound in anhydrous DMSO or DMF to create a 10-20 mM stock solution.
-
Conjugation:
-
Add a 50-100 fold molar excess of the this compound stock solution to the oxidized glycoprotein solution.
-
Incubate the reaction for 2 hours at room temperature in the dark with gentle stirring.
-
-
Final Purification: Remove unconjugated dye by gel filtration or dialysis.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~788 nm (for Cy7.5).
Protocol 2: Labeling of Antibodies
This protocol is specifically tailored for the site-specific labeling of antibodies on their glycosylated Fc region.
Materials:
-
Antibody (IgG)
-
This compound
-
Sodium periodate (NaIO₄)
-
Labeling Buffer: 0.1 M Sodium Acetate, 0.15 M NaCl, pH 5.5
-
Ethylene Glycol
-
Purification column (e.g., Sephadex G-50)
-
Anhydrous DMSO
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 2-5 mg/mL in the Labeling Buffer.
-
Oxidation:
-
Add sodium periodate to the antibody solution to a final concentration of 10 mM.
-
Incubate for 30 minutes on ice in the dark.
-
-
Quenching: Add ethylene glycol to a final concentration of 20 mM and incubate for 10 minutes on ice to quench the reaction.
-
Purification: Purify the oxidized antibody using a desalting column pre-equilibrated with the Labeling Buffer.
-
Dye Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Conjugation:
-
Add a 50-fold molar excess of the this compound stock solution to the purified, oxidized antibody.
-
Incubate for 2 hours at room temperature in the dark.
-
-
Purification of Conjugate: Separate the labeled antibody from free dye using a gel filtration column (e.g., Sephadex G-50).
-
Storage: Store the purified Cy7.5-labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C or -80°C.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for labeling a glycoprotein with this compound.
Caption: A step-by-step workflow for the fluorescent labeling of glycoproteins using this compound.
Logical Relationships in Bioconjugation Strategy
The decision to use this compound is based on a series of considerations related to the target molecule and the intended application. The following diagram outlines these logical relationships.
Caption: A logical diagram illustrating the decision-making process for employing this compound in bioconjugation.
References
A Technical Guide to Cy7.5 Hydrazide: Spectral Properties and Bioconjugation Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Cy7.5 hydrazide, a near-infrared (NIR) fluorescent dye crucial for advanced biological imaging and targeted therapeutic applications. We will explore its core spectral properties, detailed experimental protocols for its use in bioconjugation, and its application in targeted drug delivery systems.
Core Spectral and Physical Properties of this compound
This compound is a valuable tool for in vivo imaging due to its excitation and emission spectra falling within the near-infrared window (700-900 nm), a range that allows for deep tissue penetration with minimal autofluorescence.[1][] Its high molar extinction coefficient and quantum yield contribute to bright and efficient fluorescent signals, making it a superior alternative to other dyes like indocyanine green (ICG) for certain applications.[1][3][4]
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~788 nm | [1][3][4][5][6][7] |
| Emission Maximum (λem) | ~808 nm | [1][3][4][5][6][7] |
| Molar Extinction Coefficient | 223,000 L·mol⁻¹·cm⁻¹ | [3][4][5][7] |
| Fluorescence Quantum Yield | 0.10 | [4][5][7] |
| Stokes Shift | ~20 nm | [6] |
| Molecular Weight | 845.3 g/mol or 735.82 g/mol (varies by salt form) | [3][5] |
| Solubility | DMF, DMSO, alcohols | [3][5] |
| Purity | ≥95% (typically verified by HPLC-MS) | [3][5][7] |
| Storage Conditions | -20°C in the dark, desiccated | [3][4][5][7] |
Experimental Protocols: Labeling Biomolecules with this compound
The hydrazide functional group on Cy7.5 provides a highly specific reactive handle for covalently labeling biomolecules that contain aldehyde or ketone groups.[1] This carbonyl-specific reaction is particularly useful for labeling glycoproteins and antibodies.[1][4] The reaction is most efficient under mildly acidic conditions (pH 5-6).[1]
General Protocol for Labeling Glycoproteins:
This protocol involves the oxidation of cis-diol groups in sugar residues (like sialic acid) to generate aldehyde groups, which then react with the hydrazide moiety of the dye.
-
Oxidation of Glycoprotein:
-
Prepare a solution of the glycoprotein in a suitable buffer, typically at a pH of around 5.5.
-
Treat the glycoprotein solution with sodium periodate (NaIO₄). The final concentration of sodium periodate and the reaction time will depend on the specific glycoprotein and should be optimized.
-
Incubate the reaction mixture in the dark, for example, for 15-30 minutes at room temperature.
-
-
Quenching Excess Periodate:
-
To prevent over-oxidation and non-specific reactions, quench the excess sodium periodate.[1] This can be achieved by adding a quenching agent like glycerol or sodium bisulfite.
-
-
Conjugation with this compound:
-
Add the this compound, dissolved in an appropriate solvent like DMSO or DMF, to the oxidized glycoprotein solution.[1]
-
Allow the conjugation reaction to proceed for a set amount of time (e.g., 1-2 hours at room temperature or overnight at 4°C), protected from light. The hydrazide will react with the newly formed aldehyde groups to form a stable hydrazone bond.[1]
-
-
Purification of the Conjugate:
-
Remove the unreacted dye and other small molecules from the labeled glycoprotein. This is commonly achieved using size-exclusion chromatography (e.g., a Sephadex G-25 column), dialysis, or tangential flow filtration.
-
The following diagram illustrates the general workflow for this labeling protocol.
Application in Targeted Drug Delivery
A significant application for this compound is in the development and monitoring of targeted drug delivery systems.[1] The dye can be conjugated to nanocarriers, such as gold nanorods or liposomes, which are also loaded with a therapeutic agent.[1] The fluorescence of Cy7.5 allows for real-time, non-invasive imaging to track the biodistribution and tumor accumulation of these nanocarriers in preclinical models.[1]
In some advanced systems, the hydrazone bond linking the dye or drug can be engineered to be pH-sensitive. This allows for the triggered release of the therapeutic agent specifically within the acidic microenvironment of a tumor, enhancing efficacy while minimizing systemic toxicity.[1]
The diagram below conceptualizes this application.
References
An In-Depth Technical Guide to the Mechanism of Action of Cy7.5 Hydrazide with Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical principles, practical applications, and experimental considerations for the use of Cy7.5 hydrazide in the fluorescent labeling of aldehyde-containing biomolecules. Cy7.5 is a near-infrared (NIR) cyanine dye valued for its deep tissue penetration and high quantum yield, making it an excellent choice for in vivo imaging and other sensitive detection methods.[1][2] Its hydrazide functional group offers a specific handle for covalently targeting carbonyl groups, a key strategy in modern bioconjugation.[2]
Core Mechanism of Action: Hydrazone Formation
The fundamental mechanism of action involves the reaction between the hydrazide moiety (-CONHNH₂) of Cy7.5 and an aldehyde group (-CHO) on a target molecule to form a stable hydrazone bond (C=N-NH-).[2][3] This reaction is a type of nucleophilic addition-elimination, a cornerstone of bioconjugation chemistry due to its high specificity and biocompatibility.[4]
The process begins with the nucleophilic attack of the terminal nitrogen atom of the hydrazide on the electrophilic carbonyl carbon of the aldehyde. This is followed by the formation of a tetrahedral carbinolamine intermediate. The reaction is typically acid-catalyzed; protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack. The rate-limiting step, particularly at or near neutral pH, is the acid-catalyzed dehydration of this intermediate, which results in the elimination of a water molecule and the formation of the final C=N double bond of the hydrazone.[4][5]
The reaction is most efficient under mildly acidic conditions, typically between pH 5.0 and 6.0.[2] At very low pH, the hydrazide itself can become protonated, which reduces its nucleophilicity and slows the reaction rate. Conversely, at neutral or alkaline pH, the reaction is significantly slower due to the lack of sufficient acid catalysis for the dehydration step.[5]
Quantitative Data Summary
The efficiency and stability of the Cy7.5-hydrazone conjugate are critical for experimental success. The following tables summarize key quantitative data related to the dye's properties and the hydrazone linkage.
Table 1: Spectral Properties of Cy7.5 Dye The spectral characteristics of Cy7.5 make it ideal for applications requiring deep tissue penetration and minimal background autofluorescence.[2][6][7]
| Property | Value | Reference(s) |
| Maximum Excitation (λex) | ~788 nm | [6][8][9] |
| Maximum Emission (λem) | ~808 nm | [6][8][9] |
| Molar Extinction Coefficient (ε) | ~223,000 M-1cm-1 | [8][9] |
| Fluorescence Quantum Yield (Φ) | ~0.1 | [8] |
| Stokes Shift | ~20 nm | [6] |
Table 2: Representative Second-Order Rate Constants for Hydrazone Formation The rate of hydrazone formation is highly dependent on the structure of the reactants and the reaction conditions. While specific data for this compound is not readily available, the following data for analogous reactions illustrate the range of observed rates at physiological pH.
| Aldehyde Reactant | Hydrazine Reactant | Conditions | Rate Constant (k, M-1s-1) | Reference(s) |
| Various Aldehydes/Ketones | Phenylhydrazine | pH 7.4, Aqueous Buffer | 0.006 - 0.027 | [4] |
| 2-Formylpyridine | Phenylhydrazine | pH 7.4, Aqueous Buffer | 0.14 | [4] |
| Quinoline Aldehyde | Phenylhydrazine | pH 7.4, Aqueous Buffer | 2 - 20 | [3][5][10] |
| Butyraldehyde | Monomethylhydrazine | pH 7.3, Phosphate Buffer | 15.5 ± 1.3 | [11] |
Table 3: Hydrolytic Stability of Hydrazone Bonds The hydrazone bond is reversible and susceptible to hydrolysis, particularly in acidic environments.[12][13] The stability is influenced by the structure of the original aldehyde and hydrazine components.
| Hydrazone Type | pH | Half-life (t1/2) | Reference(s) |
| Aliphatic Aldehyde-based | 7.4 | Minutes to Hours | [14] |
| Aromatic Aldehyde-based | 7.4 | > 72 hours | [14] |
| Acetylhydrazone | 7.0 | 2 hours | [13] |
| Methylhydrazone | 7.0 | ~1 hour | [13] |
| Aliphatic Hydrazone | 4.2 | ~50 seconds (for gel relaxation) | [11] |
| Aliphatic Hydrazone | 7.3 | ~25 seconds (for gel relaxation) | [11] |
Experimental Protocols
A primary application of this compound is the labeling of glycoproteins, such as antibodies, where the carbohydrate moieties can be oxidized to generate aldehyde groups.[15]
Protocol 1: Generation of Aldehyde Groups on Glycoproteins via Periodate Oxidation
This protocol describes the initial step of creating reactive sites on glycoproteins for hydrazide conjugation.
Materials:
-
Glycoprotein (e.g., antibody) solution (2-10 mg/mL)
-
Sodium meta-periodate (NaIO₄)
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Desalting column (e.g., Sephadex G-25) or dialysis cassette
Procedure:
-
Buffer Exchange: Ensure the glycoprotein is in the Reaction Buffer. If necessary, perform buffer exchange using a desalting column or dialysis. The protein solution must be free of primary amines (e.g., Tris, glycine) which can interfere with the subsequent reaction.[16]
-
Periodate Solution Preparation: Immediately before use, prepare a 20 mM solution of sodium meta-periodate in the Reaction Buffer.
-
Oxidation Reaction: Add an equal volume of the 20 mM periodate solution to the glycoprotein solution (final periodate concentration: 10 mM). Mix gently and incubate for 5-15 minutes at room temperature, protected from light.
-
Quenching (Optional but Recommended): To stop the reaction, the excess periodate can be quenched by adding a quenching agent like glycerol or ethylene glycol.
-
Purification: Immediately remove excess periodate and byproducts by passing the solution through a desalting column or by dialysis against the Reaction Buffer (0.1 M Sodium Acetate, pH 5.5).
Protocol 2: Conjugation of this compound to Oxidized Glycoprotein
Materials:
-
Oxidized glycoprotein solution from Protocol 1
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5
-
(Optional) Catalyst: Aniline
Procedure:
-
Dye Preparation: Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO.
-
Conjugation Reaction: Add a 50- to 100-fold molar excess of the this compound stock solution to the oxidized glycoprotein solution. Mix gently.
-
Catalysis (Optional): For improved efficiency, aniline can be added as a catalyst to a final concentration of 1-10 mM.[17]
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature, protected from light. The reaction can also be performed overnight at 4°C.
-
Purification of the Conjugate: Remove unreacted this compound and other small molecules using a desalting column (e.g., Sephadex G-25), spin column, or extensive dialysis against a suitable buffer (e.g., PBS, pH 7.4).[16][18] For higher purity, HPLC-based methods like size-exclusion (SEC) or reversed-phase (RP-HPLC) can be employed.[19][20]
Characterization and Quality Control
After purification, it is essential to characterize the conjugate to determine the degree of labeling (DOL) and confirm purity.
-
UV-Vis Spectrophotometry: The concentrations of the protein and the dye can be determined by measuring the absorbance at 280 nm (for the protein) and ~788 nm (for Cy7.5). The DOL can then be calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to confirm the covalent attachment of the dye to the protein and to assess the purity of the conjugate. The fluorescently labeled protein can be visualized in-gel using an appropriate imaging system before Coomassie or silver staining.[21]
-
Mass Spectrometry: For a precise characterization, mass spectrometry can confirm the mass of the conjugate, providing an accurate measure of the number of dye molecules attached.[22]
-
HPLC: Analytical size-exclusion or reversed-phase HPLC can be used to assess the purity of the conjugate, separating the labeled protein from any remaining free dye or aggregated protein.[19][20]
References
- 1. raineslab.com [raineslab.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyanine7.5 | Cyanine7.5 dye | AxisPharm [axispharm.com]
- 7. Spectrum [Cy7.5 (Cyanine-7.5)] | AAT Bioquest [aatbio.com]
- 8. Cy7.5 NHS ester, 2708152-94-5 | BroadPharm [broadpharm.com]
- 9. Cyanine 7.5 NHS ester (A270180) | Antibodies.com [antibodies.com]
- 10. researchgate.net [researchgate.net]
- 11. ddmckinnon.com [ddmckinnon.com]
- 12. Hydrazone - Wikipedia [en.wikipedia.org]
- 13. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lumiprobe.com [lumiprobe.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Improved Immobilization and Conjugation of Glycoproteins | Thermo Fisher Scientific - SE [thermofisher.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Development of HPLC methods for the purification and analysis of plasma membrane glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. hplc.eu [hplc.eu]
- 21. Safety and Stability of Antibody-Dye Conjugate in Optical Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Identification and quantification of N-linked glycoproteins using hydrazide chemistry, stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Cy7.5 Hydrazide: A Comprehensive Technical Guide to Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis and purification of Cy7.5 hydrazide, a near-infrared (NIR) fluorescent probe critical for a variety of applications in research and drug development. This document outlines the key physicochemical properties, a detailed experimental protocol for its synthesis and purification, and visual workflows to facilitate understanding.
Core Properties of this compound
This compound is a carbonyl-reactive dye, making it an invaluable tool for the fluorescent labeling of biomolecules containing aldehyde or ketone groups, such as glycoproteins. Its spectral properties in the NIR region allow for deep tissue imaging with minimal autofluorescence from biological tissues.[1][2] The quantitative data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 735.82 g/mol | [2] |
| Molecular Formula | C45H52Cl2N4O | [2] |
| Excitation Maximum (λex) | ~788 nm | [2] |
| Emission Maximum (λem) | ~808 nm | [2] |
| Molar Extinction Coefficient (ε) | ~223,000 L·mol⁻¹·cm⁻¹ | [2] |
| Fluorescence Quantum Yield (Φ) | ~0.10 | [2] |
| Solubility | Good in polar organic solvents (DMF, DMSO) | [2] |
| Purity (Typical) | ≥95% (as determined by HPLC-MS) | [2] |
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is generally achieved through the reaction of a Cy7.5 core structure containing a suitable leaving group, such as an N-hydroxysuccinimide (NHS) ester, with a hydrazine derivative.[1] This method provides a straightforward and efficient route to obtaining the desired hydrazide-functionalized cyanine dye.
Materials and Reagents:
-
Cy7.5 NHS ester
-
Hydrazine hydrate or a suitable hydrazine derivative
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Diethyl ether or other suitable precipitation solvent
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
C18 HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA) or Triethylammonium acetate (TEAA) buffer
Experimental Procedure:
-
Preparation of the Reaction Mixture:
-
Dissolve Cy7.5 NHS ester in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
-
In a separate vial, prepare a solution of hydrazine hydrate in anhydrous DMF or DMSO. A 5 to 10-fold molar excess of hydrazine relative to the Cy7.5 NHS ester is recommended to ensure complete conversion.
-
Add a small amount of a non-nucleophilic base, such as triethylamine, to the hydrazine solution to facilitate the reaction.
-
-
Reaction:
-
Slowly add the Cy7.5 NHS ester solution to the hydrazine solution with constant stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours, protected from light. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
-
Work-up and Precipitation:
-
Upon completion of the reaction, precipitate the crude this compound by adding the reaction mixture dropwise to a large volume of cold diethyl ether with vigorous stirring.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the crude product with diethyl ether to remove unreacted starting materials and byproducts.
-
Dry the crude product under vacuum.
-
Purification of this compound by RP-HPLC
Due to the potential for side products, the crude this compound must be purified to achieve the high purity required for biological applications.[1] Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for this purification.
HPLC Protocol:
-
Column: C18 silica column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point. The gradient can be optimized based on the separation of the desired product from impurities.
-
Flow Rate: 1 mL/min.
-
Detection: Monitor the elution profile at the absorbance maximum of Cy7.5 (~788 nm).
-
Fraction Collection: Collect the fractions corresponding to the major peak, which represents the purified this compound.
-
Post-Purification: Combine the pure fractions and remove the solvent by lyophilization to obtain the final product as a dark green or blue powder.[1]
Visualizing the Workflow and Application
To further clarify the synthesis and a common application of this compound, the following diagrams are provided.
Caption: Synthesis and purification workflow for this compound.
References
Solubility Profile of Cy7.5 Hydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Cy7.5 hydrazide, a near-infrared (NIR) fluorescent dye crucial for various research and drug development applications. Understanding the solubility of this probe is paramount for its effective use in labeling, imaging, and other fluorescence-based assays. This document outlines its solubility in different solvents, provides a detailed experimental protocol for solubility determination, and presents a logical workflow for this process.
Core Data Presentation: Solubility of this compound
The solubility of this compound is a critical factor for its handling and application in aqueous and organic media. Generally, non-sulfonated cyanine dyes like this compound exhibit limited solubility in aqueous solutions.[1] The available data indicates that this compound has moderate solubility in water and good solubility in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and various alcohols.[2]
For practical applications, stock solutions are typically prepared in an organic solvent before further dilution into the desired aqueous buffer. A summary of the available quantitative and qualitative solubility data is presented in the table below. It is important to note that specific quantitative data for this compound in single solvents is limited in publicly available literature. The data for Cy7 and Indocyanine Green (ICG), structurally similar near-infrared cyanine dyes, are included for reference and to provide a broader understanding of the expected solubility behavior of this class of compounds.
| Solvent | This compound | Cy7 | Indocyanine Green (ICG) |
| Water | Moderate Solubility | - | ~1 mg/mL[3] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | - | ~1 mg/mL | ~0.5 mg/mL |
| Dimethyl Sulfoxide (DMSO) | Good Solubility[2]; ≥ 2.08 mg/mL in a mixed solvent system containing 10% DMSO[4] | ~10 mg/mL | ~10 mg/mL |
| Dimethylformamide (DMF) | Good Solubility[2] | ~10 mg/mL | ~10 mg/mL |
| Ethanol | Good Solubility[2] | ~5 mg/mL | ~1 mg/mL |
| Methanol | Good Solubility | - | - |
Note: The quantitative data for Cy7 and ICG are provided as representative values for this class of near-infrared cyanine dyes and may not reflect the exact solubility of this compound.
Experimental Protocol: Determination of Thermodynamic Solubility using the Saturation Shake-Flask Method
The following protocol outlines a detailed methodology for determining the thermodynamic (equilibrium) solubility of this compound in a given solvent. This method is considered the gold standard for solubility measurement.
1. Materials and Equipment:
-
This compound (solid powder)
-
Solvents of interest (e.g., Water, PBS, DMSO, DMF, Ethanol, Methanol)
-
Analytical balance (accurate to ±0.01 mg)
-
Vials with screw caps (e.g., 2 mL glass vials)
-
Orbital shaker or rotator capable of maintaining a constant temperature
-
Temperature-controlled incubator or water bath
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes for dilutions
2. Procedure:
2.1. Preparation of Saturated Solutions:
-
Weigh out an excess amount of this compound (e.g., 2-5 mg) and transfer it to a vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Add a precise volume of the desired solvent (e.g., 1 mL) to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Equilibrate the samples for a sufficient period to reach thermodynamic equilibrium. For many compounds, 24 to 48 hours is adequate, but preliminary experiments may be needed to determine the optimal equilibration time.
2.2. Sample Processing:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes.
-
Carefully collect the supernatant using a clean pipette, being cautious not to disturb the solid pellet.
-
For an additional separation step, filter the supernatant through a 0.22 µm syringe filter that has been pre-wetted with the solvent. This step is crucial to remove any remaining micro-particulates.
2.3. Quantification by UV-Vis Spectrophotometry:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound (approximately 788 nm) to generate a calibration curve (Absorbance vs. Concentration).
-
Accurately dilute a known volume of the clear, saturated filtrate with the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
Calculate the concentration of this compound in the diluted sample using the calibration curve.
-
Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the solvent.
3. Considerations for Fluorescent Dyes:
-
Light Sensitivity: this compound is sensitive to light. All steps should be performed in a light-protected environment (e.g., using amber vials and minimizing exposure to ambient light) to prevent photodegradation.
-
Aggregation: Cyanine dyes have a tendency to form aggregates in aqueous solutions, which can affect their spectral properties and lead to an underestimation of solubility. It is important to be aware of this and to use appropriate analytical techniques.
-
Solvent Purity: The purity of the solvents used can significantly impact solubility. Use high-purity, anhydrous solvents where appropriate.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.
Caption: Workflow for determining the solubility of this compound.
References
quantum yield and molar extinction coefficient of Cy7.5 hydrazide
An In-depth Technical Guide to the Physicochemical Properties of Cy7.5 Hydrazide
Introduction
This compound is a near-infrared (NIR) fluorescent dye that is instrumental in various research and drug development applications.[1] Its operation within the NIR-I window (700-900 nm) makes it particularly valuable for deep-tissue imaging, as it minimizes interference from tissue autofluorescence.[1] The dye is characterized by a high molar extinction coefficient and a favorable fluorescence quantum yield, which contribute to bright and efficient fluorescent signals.[1] The hydrazide functional group provides the capability for specific covalent labeling of biomolecules that contain aldehyde or ketone groups, a feature not present in the base cyanine dyes.[1] This specificity is crucial for applications such as the labeling of glycoproteins, targeted drug delivery, and various bioanalytical assays.[1][2]
Core Physicochemical Properties
The utility of a fluorophore is largely defined by its spectral properties. For this compound, the key quantitative parameters are its molar extinction coefficient and quantum yield. These values, along with its excitation and emission maxima, determine the brightness and sensitivity of the dye in a given application.
Data Presentation: Spectroscopic Properties
The following table summarizes the key spectroscopic data for this compound and provides a comparison with related cyanine dyes.
| Property | This compound | Cy7 Hydrazide | Cy5.5 Hydrazide |
| Molar Extinction Coefficient (ε) | ~223,000 M⁻¹cm⁻¹[1][3] | 250,000 M⁻¹cm⁻¹[4] | 209,000 M⁻¹cm⁻¹[5] |
| Quantum Yield (Φ) | 0.10[1][3][6] | 0.3[4] | 0.2[5] |
| Excitation Maximum (λex) | ~788 nm[1][3] | 756 nm[4] | 673 nm[5] |
| Emission Maximum (λem) | ~808 nm[1][3] | 779 nm[4] | 707 nm[5] |
Experimental Protocols
Accurate determination of the molar extinction coefficient and quantum yield is essential for the quantitative use of fluorescent dyes. The following are detailed methodologies for these key experiments.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law:
A = εcl
Where:
-
A is the absorbance
-
ε is the molar extinction coefficient (in M⁻¹cm⁻¹)
-
c is the molar concentration of the substance (in M)
-
l is the path length of the cuvette (in cm)
Methodology:
-
Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to create a concentrated stock solution.[3]
-
Serial Dilutions: Prepare a series of dilutions of the stock solution in the desired experimental buffer (e.g., phosphate-buffered saline, PBS).
-
Spectrophotometric Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the absorption maximum (λmax) of this compound (~788 nm).[1][3]
-
Data Analysis: Plot the absorbance at λmax versus the concentration of the dye. The slope of the resulting linear regression line will be the molar extinction coefficient (ε) if the path length is 1 cm.
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. It is often determined by a relative method, comparing the fluorescence intensity of the sample to a standard with a known quantum yield.
Methodology:
-
Selection of a Standard: Choose a suitable fluorescence standard with a known quantum yield and an emission spectrum that can be accurately recorded by the detection system. For the far-red region, appropriate standards can be challenging to find, but dyes like Nile Blue (in methanol, Φ = 0.27) can be used.[7][8]
-
Preparation of Solutions: Prepare dilute solutions of both the this compound and the standard in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.
-
Absorbance Measurement: Measure the absorbance of both the sample and standard solutions at the excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra of both the sample and the standard, exciting at the same wavelength.
-
Data Analysis: The quantum yield of the sample (Φ_s) is calculated using the following equation:
Φ_s = Φ_std * (I_s / I_std) * (A_std / A_s) * (η_s² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
Applications and Workflows
The unique properties of this compound make it suitable for a variety of applications in research and drug development. Its carbonyl-reactive nature is particularly useful for labeling glycoproteins.
Workflow for Labeling Cell Surface Glycoproteins
This compound can be used to label glycoproteins on the surface of cells. This is typically achieved by mild oxidation of sialic acid residues to generate aldehyde groups, which then react with the hydrazide moiety of the dye.[1]
Caption: Workflow for labeling cell surface glycoproteins with this compound.
General Workflow for Relative Quantum Yield Determination
The following diagram illustrates the key steps in determining the relative quantum yield of a fluorophore.
Caption: General workflow for determining relative fluorescence quantum yield.
Conclusion
This compound is a powerful near-infrared probe with well-defined physicochemical properties that make it highly suitable for sensitive and specific labeling applications in complex biological systems. Its high molar extinction coefficient and good quantum yield ensure bright signals for in vivo imaging and other fluorescence-based assays. The experimental protocols and workflows provided in this guide offer a framework for the accurate characterization and effective utilization of this compound in research and drug development.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Cyanine7.5 | Cyanine7.5 dye | AxisPharm [axispharm.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Cyanine 7 hydrazide [equivalent to Cy7® hydrazide] | AAT Bioquest [aatbio.com]
- 5. Cy5.5 hydrazide | BroadPharm [broadpharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Cyanine dyes as ratiometric fluorescence standards for the far-red spectral region - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. 2.5. Quantum yield determination [bio-protocol.org]
Commercial Sources and Applications of Cy7.5 Hydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy7.5 hydrazide is a near-infrared (NIR) fluorescent dye that has emerged as a critical tool in biomedical research and drug development. Its utility stems from its spectral properties, which fall within the NIR window (700-900 nm), allowing for deep tissue penetration with minimal autofluorescence from biological tissues. This makes it an ideal candidate for in vivo imaging applications.[1] The hydrazide functional group provides a reactive handle for the specific covalent labeling of biomolecules containing carbonyl groups (aldehydes and ketones). This specificity is particularly advantageous for labeling glycoproteins, antibodies, and polysaccharides, as well as for incorporation into nanoparticle-based drug delivery systems.[1][2] This technical guide provides an in-depth overview of the commercial sources, technical specifications, and key applications of this compound, complete with detailed experimental protocols.
Commercial Suppliers of this compound
A number of reputable suppliers offer this compound for research purposes. The following table summarizes some of the key commercial sources.
| Supplier | Product Name | Purity | Notes |
| BroadPharm | This compound | ≥95% | Offers the dye as a carbonyl-reactive linker with spectral properties similar to ICG but with a higher quantum yield.[3] |
| MedchemExpress | This compound | Not specified | A fluorophore Cy7.5-labeled hydrazide fluorescent dye intended for research use only.[4] |
| Lumiprobe | Cyanine7.5 hydrazide | 95% (HPLC-MS) | A carbonyl-reactive derivative of Cyanine7.5, ideal for in vivo imaging and labeling of antibodies and saccharides.[2] |
| AxisPharm | Cyanine7.5 hydrazide | ≥95% | Provides a range of Cyanine7.5 derivatives, including the hydrazide form, for applications in imaging and molecular labeling.[5] |
| Benchchem | This compound | Not specified | Highlights its use in covalent labeling of biomolecules for various research applications.[1] |
Technical Specifications
The utility of this compound in various applications is dictated by its photophysical and chemical properties. The following table provides a summary of its key technical specifications as reported by various suppliers.
| Property | Value | Source |
| Excitation Maximum (λex) | ~788 nm | [1][5] |
| Emission Maximum (λem) | ~808 nm | [1][5] |
| Molar Extinction Coefficient (ε) | ~223,000 cm⁻¹M⁻¹ | [1] |
| Fluorescence Quantum Yield (Φ) | ~0.10 | [2] |
| Molecular Weight | ~735.82 g/mol | [2][5] |
| Solubility | Good in polar organic solvents (DMF, DMSO, alcohols) | [2] |
| Storage Conditions | -20°C in the dark | [2][3] |
Key Applications and Experimental Protocols
The primary application of this compound is the fluorescent labeling of biomolecules for visualization and tracking. Its specificity for carbonyl groups makes it particularly useful for targeting glycoproteins and polysaccharides.
Antibody and Glycoprotein Labeling
This compound is frequently used to label antibodies and other glycoproteins. This is typically achieved by first oxidizing the sugar moieties on the glycoprotein with a mild oxidizing agent like sodium periodate to generate aldehyde groups. The hydrazide group of the dye then reacts with these newly formed aldehydes to form a stable covalent bond.[1][2] This method is advantageous for labeling antibodies as the glycosylation sites are often located away from the antigen-binding regions, thus preserving the antibody's functionality.[1]
This protocol is adapted from standard glycoprotein labeling procedures.
Materials:
-
Antibody (or glycoprotein) solution (2-5 mg/mL in a buffer free of primary amines, e.g., 0.1 M sodium acetate, pH 5.5)
-
Sodium meta-periodate (NaIO₄) solution (20 mM in 0.1 M sodium acetate, pH 5.5, freshly prepared)
-
This compound solution (50 mM in anhydrous DMSO)
-
Desalting column or dialysis equipment
-
Reaction buffer: 0.1 M sodium acetate, pH 5.5
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 5 mg/mL in 0.1 M sodium acetate buffer, pH 5.5.
-
Oxidation: Add an equal volume of the 20 mM sodium meta-periodate solution to the antibody solution. Mix gently and incubate for 5 minutes at room temperature in the dark.
-
Purification: Immediately remove the excess periodate and byproducts by desalting or dialysis against 0.1 M sodium acetate, pH 5.5.
-
Conjugation: To the purified, oxidized antibody solution, add 0.1 volumes of the 50 mM this compound solution in DMSO. Incubate for 2 hours at room temperature in the dark with gentle mixing.
-
Final Purification: Purify the labeled antibody from excess dye using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).
Workflow for labeling antibodies with this compound.
In Vivo Imaging
The NIR fluorescence of Cy7.5 makes it an excellent probe for non-invasive in vivo imaging in small animal models.[1] Labeled cells, antibodies, or nanoparticles can be tracked as they distribute throughout the body, accumulate at sites of disease, or are cleared.
This protocol provides a general guideline for in vivo fluorescence imaging.
Materials:
-
Anesthetized mouse
-
Cy7.5-labeled molecule (e.g., antibody, nanoparticle) in a sterile, injectable buffer (e.g., PBS)
-
In vivo imaging system equipped with appropriate excitation and emission filters for Cy7.5
Procedure:
-
Animal Preparation: Anesthetize the mouse using an appropriate protocol (e.g., isoflurane inhalation or intraperitoneal injection of an anesthetic cocktail).
-
Baseline Imaging: Acquire a baseline fluorescence image of the anesthetized mouse before injection of the labeled compound to determine background autofluorescence.
-
Injection: Inject the Cy7.5-labeled molecule via an appropriate route (e.g., intravenous tail vein injection). The concentration and volume will depend on the specific agent and experimental goals.
-
Time-Course Imaging: Acquire fluorescence images at various time points post-injection (e.g., 5 min, 1 h, 4 h, 24 h) to monitor the biodistribution and target accumulation of the labeled molecule. Use excitation and emission filters appropriate for Cy7.5 (e.g., excitation ~740-780 nm, emission ~800-840 nm).
-
Ex Vivo Analysis (Optional): After the final imaging time point, euthanize the mouse and dissect organs of interest (e.g., tumor, liver, spleen, kidneys). Image the excised organs to confirm the biodistribution of the fluorescent signal.
General workflow for in vivo imaging with a Cy7.5-labeled probe.
Drug Delivery Systems
This compound can be incorporated into nanoparticles and other drug delivery systems to enable their visualization and tracking in vitro and in vivo.[1] The hydrazide functionality allows for its conjugation to nanocarriers that have been functionalized with aldehyde or ketone groups. This is particularly useful for developing theranostic agents, where the Cy7.5 component provides the diagnostic imaging capability to monitor the delivery of a therapeutic agent in real-time.[1]
Conclusion
This compound is a versatile and powerful tool for researchers in the life sciences. Its favorable spectral properties for in vivo imaging and its specific reactivity towards carbonyl groups make it an invaluable reagent for labeling a wide range of biomolecules and for the development of advanced drug delivery and diagnostic agents. The availability of this dye from multiple commercial suppliers and the well-established protocols for its use will continue to facilitate its broad application in biomedical research.
References
Methodological & Application
Application Notes: Cy7.5 Hydrazide Labeling of Glycoproteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note provides a detailed protocol for the fluorescent labeling of glycoproteins using Cy7.5 hydrazide. This method is highly specific for glycoproteins and relies on the chemical reaction between the hydrazide group of the Cy7.5 dye and aldehyde groups generated on the carbohydrate moieties of glycoproteins. This near-infrared (NIR) fluorescent dye is particularly well-suited for in vivo imaging due to its spectral properties and high quantum yield.[1][2] The labeling process involves two key steps: the oxidation of cis-diol groups within the sugar residues of the glycoprotein to form aldehydes, followed by the conjugation of this compound to these aldehyde groups to form a stable hydrazone bond.[3][4] This technique is a valuable tool for studying glycoprotein structure, function, and localization.
Principle of the Method
The labeling strategy is based on well-established bioorthogonal chemistry. First, cis-glycol groups present in the carbohydrate chains of the glycoprotein, particularly in sialic acid residues, are oxidized using a mild oxidizing agent, sodium meta-periodate (NaIO₄).[4][5] This reaction cleaves the bond between adjacent carbon atoms containing hydroxyl groups, resulting in the formation of reactive aldehyde groups.[4][5] Subsequently, the hydrazide moiety (-CONHNH₂) of the Cy7.5 dye reacts specifically with these newly formed aldehyde groups under mildly acidic conditions (pH 5-6) to form a stable hydrazone linkage.[3] This targeted approach ensures that the fluorescent label is attached to the glycan portion of the protein, minimizing potential interference with the protein's biological activity.
Quantitative Data Summary
The efficiency of the labeling reaction can be assessed by determining the Degree of Labeling (DOL), which represents the molar ratio of the dye to the protein.[6][7][8][9][10] The optimal DOL for most applications, particularly for antibodies, typically falls within the range of 2 to 10.[6] A low DOL may result in a weak fluorescent signal, while an excessively high DOL can lead to fluorescence quenching and potentially alter the protein's solubility and function.[5][6]
| Parameter | Value | Reference |
| Cy7.5 Spectral Properties | ||
| Excitation Maximum (λex) | 788 nm | [1][2] |
| Emission Maximum (λem) | 808 nm | [1][2] |
| Molar Extinction Coefficient (ε) | 223,000 M⁻¹cm⁻¹ | [1][2] |
| Recommended Degree of Labeling (DOL) | 2 - 10 | [6] |
| Typical Molar Excess of Dye:Protein | 5:1 to 20:1 | [3] |
| Oxidation Reaction Time | 30 minutes | [11] |
| Conjugation Reaction Time | 2 - 24 hours | [3] |
Experimental Workflow
Caption: Experimental workflow for this compound labeling of glycoproteins.
Detailed Experimental Protocols
Materials and Reagents
-
Glycoprotein of interest
-
This compound
-
Sodium meta-periodate (NaIO₄)
-
Glycerol or Ethylene Glycol
-
Sodium Acetate Buffer (0.1 M, pH 5.5)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Gel filtration column (e.g., Sephadex G-25) or dialysis tubing (10-14 kDa MWCO)
-
Spectrophotometer
-
SDS-PAGE system with fluorescence scanner
Protocol 1: Oxidation of Glycoprotein
-
Prepare Glycoprotein Solution: Dissolve the glycoprotein in 0.1 M Sodium Acetate Buffer (pH 5.5) to a final concentration of 1-10 mg/mL.
-
Prepare Sodium Periodate Solution: Immediately before use, prepare a 20 mM solution of sodium meta-periodate in the same acetate buffer.
-
Initiate Oxidation: Add the sodium periodate solution to the glycoprotein solution to achieve a final periodate concentration of 1-10 mM. For selective oxidation of sialic acid residues, a final concentration of 1 mM is recommended.[4]
-
Incubate: Incubate the reaction mixture for 30 minutes at room temperature in the dark.[11]
-
Quench the Reaction: Stop the oxidation by adding glycerol or ethylene glycol to a final concentration of 10-20 mM. Incubate for 10-15 minutes at room temperature.
-
Remove Excess Reagents: Purify the oxidized glycoprotein from excess periodate and quenching agent by gel filtration or dialysis against 0.1 M Sodium Acetate Buffer (pH 5.5).
Protocol 2: Conjugation of this compound
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-50 mM.[3]
-
Initiate Conjugation: Add the this compound stock solution to the purified oxidized glycoprotein solution. The molar ratio of dye to protein should be optimized, but a starting point of a 10- to 20-fold molar excess of the dye is recommended.[3]
-
Incubate: Incubate the reaction mixture for 2 to 4 hours at room temperature in the dark. The reaction time can be extended up to 24 hours to potentially increase labeling efficiency.[3]
Protocol 3: Purification of Labeled Glycoprotein
It is crucial to remove any unreacted this compound for accurate determination of the degree of labeling and to prevent interference in downstream applications.[5][6][7]
Method A: Gel Filtration Chromatography
-
Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS (pH 7.4).[12]
-
Apply the conjugation reaction mixture to the column.[12]
-
Elute the labeled glycoprotein with PBS. The labeled protein will elute in the void volume, while the smaller, unreacted dye molecules will be retained by the resin.[13]
-
Collect the fractions containing the purple-colored labeled protein.
Method B: Dialysis
-
Transfer the conjugation reaction mixture to a dialysis cassette or tubing with a molecular weight cut-off (MWCO) of 10-14 kDa.[14]
-
Dialyze against a large volume of PBS (pH 7.4) at 4°C.[14]
-
Perform at least three buffer changes over 24-48 hours to ensure complete removal of the free dye.[14]
Protocol 4: Characterization of Labeled Glycoprotein
1. Determination of Degree of Labeling (DOL)
The DOL is calculated from the absorbance of the labeled protein at 280 nm (for the protein) and at the excitation maximum of Cy7.5 (788 nm).[5][6][9]
-
Equation for Protein Concentration:
-
Protein Concentration (M) = [A₂₈₀ - (A₇₈₈ x CF)] / ε_protein
-
Where:
-
A₂₈₀ = Absorbance of the labeled protein at 280 nm
-
A₇₈₈ = Absorbance of the labeled protein at 788 nm
-
CF = Correction factor (A₂₈₀ of the free dye / A₇₈₈ of the free dye). This accounts for the dye's absorbance at 280 nm.
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).[6]
-
-
-
Equation for Dye Concentration:
-
Equation for DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
2. SDS-PAGE Analysis
The labeled glycoprotein can be visualized by SDS-PAGE followed by fluorescence scanning.
-
Run the labeled glycoprotein on a polyacrylamide gel.
-
Image the gel using a fluorescence imager with appropriate filters for Cy7.5 (excitation ~780 nm, emission ~810 nm).
-
The gel can then be stained with a total protein stain (e.g., Coomassie Blue) to visualize all protein bands and confirm that the fluorescence signal co-localizes with the glycoprotein of interest.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low DOL | Inefficient oxidation | Ensure the sodium periodate solution is freshly prepared. Optimize periodate concentration and reaction time. |
| Inefficient conjugation | Optimize the molar excess of this compound. Extend the conjugation reaction time. Ensure the pH of the reaction buffer is between 5 and 6. | |
| High DOL (potential for precipitation) | Excessive molar ratio of dye to protein | Reduce the molar excess of this compound in the conjugation step. |
| High background fluorescence in assays | Incomplete removal of unreacted dye | Repeat the purification step (gel filtration or dialysis). |
| Loss of protein activity | Over-oxidation or over-labeling | Use a lower concentration of sodium periodate. Aim for a lower DOL by reducing the dye-to-protein ratio. |
Conclusion
The this compound labeling protocol offers a robust and specific method for fluorescently tagging glycoproteins. The near-infrared fluorescence of Cy7.5 makes it an excellent choice for a wide range of applications, including in vivo imaging, flow cytometry, and fluorescence microscopy. By following the detailed protocols and optimizing the reaction conditions, researchers can achieve efficient and reproducible labeling of their glycoproteins of interest for downstream analysis.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. support.nanotempertech.com [support.nanotempertech.com]
- 9. spectra.arizona.edu [spectra.arizona.edu]
- 10. Degree of labeling (DOL) step by step [abberior.rocks]
- 11. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. conductscience.com [conductscience.com]
- 13. harvardapparatus.com [harvardapparatus.com]
- 14. home.sandiego.edu [home.sandiego.edu]
Application Notes and Protocols for Conjugating Cy7.5 Hydrazide to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of near-infrared (NIR) fluorescent dyes, such as Cyanine7.5 (Cy7.5), to monoclonal antibodies (mAbs) is a critical process in the development of targeted imaging agents for preclinical research and diagnostics. This site-specific conjugation method focuses on the carbohydrate moieties within the Fc region of the antibody, ensuring that the antigen-binding sites remain unobstructed and fully functional.[1] The protocol involves the gentle oxidation of the antibody's sugar chains to create reactive aldehyde groups, which then form a stable covalent bond with the hydrazide group of the Cy7.5 dye. This method offers a robust and reproducible way to generate highly specific and brightly fluorescent antibody conjugates for various applications, including in vivo imaging, flow cytometry, and fluorescence microscopy.[][3]
Principle of the Method
The conjugation of Cy7.5 hydrazide to an antibody is a two-step process:
-
Oxidation of the Antibody: The carbohydrate chains (glycans) located in the Fc region of the antibody are oxidized using a mild oxidizing agent, sodium meta-periodate (NaIO₄). This reaction cleaves the vicinal diols of the sugar residues to form reactive aldehyde groups (-CHO).[4][5][6] The reaction is performed under controlled conditions to minimize non-specific oxidation of amino acid residues.[7]
-
Hydrazone Bond Formation: The oxidized antibody with its newly formed aldehyde groups is then reacted with this compound. The hydrazide group (-NH-NH₂) of the dye nucleophilically attacks the aldehyde groups on the antibody, forming a stable hydrazone bond.[1][8] This reaction is efficient and specific, leading to the covalent attachment of the fluorescent dye to the antibody.
Experimental Protocols
Materials and Reagents
-
Monoclonal Antibody (mAb) of interest (e.g., Trastuzumab)
-
This compound
-
Sodium meta-periodate (NaIO₄)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sodium Acetate Buffer (0.1 M, pH 5.5)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Desalting columns (e.g., Sephadex G-25)[5]
-
Spectrophotometer
-
Centrifuge
Part 1: Oxidation of the Antibody
This protocol is optimized for the oxidation of IgG antibodies.
-
Antibody Preparation:
-
Preparation of Sodium Periodate Solution:
-
Immediately before use, prepare a 20 mM solution of sodium meta-periodate in 0.1 M Sodium Acetate Buffer, pH 5.5. Protect the solution from light.
-
-
Oxidation Reaction:
-
Add the 20 mM sodium periodate solution to the antibody solution to achieve a final periodate concentration of 10 mM. For example, add an equal volume of 20 mM sodium periodate to the antibody solution.[4][5]
-
Incubate the reaction mixture for 30 minutes at room temperature in the dark with gentle mixing.[5][6]
-
Note: The reaction time and periodate concentration can be varied to control the number of aldehyde groups generated, which in turn affects the degree of labeling.[7]
-
-
Quenching and Purification of Oxidized Antibody:
-
To stop the oxidation reaction, remove the excess sodium periodate. This is critical to prevent further unwanted reactions.
-
Immediately purify the oxidized antibody using a desalting column pre-equilibrated with 0.1 M Sodium Acetate Buffer, pH 5.5. This will separate the antibody from the excess periodate and other small molecules.
-
Part 2: Conjugation of this compound to the Oxidized Antibody
-
Preparation of this compound Solution:
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL. This should be done immediately before use.
-
-
Conjugation Reaction:
-
Add the this compound solution to the purified oxidized antibody solution. A typical starting molar excess of dye to antibody is 20-50 fold. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 2 hours at room temperature in the dark with gentle mixing. The incubation can be extended overnight if necessary.[9]
-
Part 3: Purification of the Antibody-Cy7.5 Conjugate
-
Removal of Unconjugated Dye:
-
Purify the antibody-Cy7.5 conjugate from the excess, unconjugated this compound using a desalting column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4.[5]
-
Collect the fractions containing the colored conjugate, which will elute first.
-
-
Storage of the Conjugate:
-
Store the purified antibody-Cy7.5 conjugate at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C or -80°C.
-
Characterization of the Antibody-Cy7.5 Conjugate
Determination of the Degree of Labeling (DOL)
The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule, is a critical parameter for ensuring the quality and reproducibility of the conjugate.[10][11][12] An optimal DOL is typically between 2 and 8 for most applications.[3][12]
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Cy7.5, which is approximately 750-780 nm (Aₘₐₓ).
-
-
Calculation of DOL:
-
The DOL can be calculated using the following formula:
DOL = (Aₘₐₓ × ε_Ab) / [(A₂₈₀ - (Aₘₐₓ × CF₂₈₀)) × ε_dye]
Where:
-
Aₘₐₓ is the absorbance of the conjugate at the λₘₐₓ of Cy7.5.
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
ε_Ab is the molar extinction coefficient of the antibody at 280 nm (for IgG, typically ~210,000 M⁻¹cm⁻¹).
-
ε_dye is the molar extinction coefficient of Cy7.5 at its λₘₐₓ (for Cy7 hydrazide, this is approximately 250,000 M⁻¹cm⁻¹).[13]
-
CF₂₈₀ is the correction factor for the absorbance of the dye at 280 nm (A₂₈₀ of dye / Aₘₐₓ of dye). This value is typically provided by the dye manufacturer or can be determined experimentally.
-
Data Presentation
Table 1: Typical Reaction Parameters and Expected Outcomes
| Parameter | Value | Notes |
| Antibody Concentration | 2-10 mg/mL | Higher concentrations can improve conjugation efficiency. |
| Sodium Periodate Concentration | 10 mM | Can be varied to control the level of oxidation.[7] |
| Oxidation Time | 30 minutes | Longer times can lead to over-oxidation and antibody damage.[7] |
| This compound:Antibody Molar Ratio | 20-50:1 | The optimal ratio should be determined experimentally. |
| Conjugation Time | 2 hours - overnight | Longer incubation can increase the DOL. |
| Expected Degree of Labeling (DOL) | 2 - 8 | Optimal for most imaging applications.[3][12] |
| Expected Antibody Recovery | >70% | Recovery can be affected by purification methods. |
Table 2: Spectroscopic Properties for DOL Calculation
| Molecule | Molar Extinction Coefficient (ε) | Absorbance Maximum (λₘₐₓ) |
| IgG Antibody | ~210,000 M⁻¹cm⁻¹ at 280 nm | 280 nm |
| This compound | ~250,000 M⁻¹cm⁻¹[13] | ~756 nm[13] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the conjugation of this compound to antibodies.
Example Signaling Pathway: HER2 Signaling and Trastuzumab Action
Antibodies conjugated to NIR dyes are frequently used for in vivo imaging of cancer.[14][15][16][17] A prominent example is the use of fluorescently labeled Trastuzumab (Herceptin) to target HER2-positive breast cancer cells.[6][14][15] The following diagram illustrates the HER2 signaling pathway and the mechanism of action of Trastuzumab.
Caption: HER2 signaling pathway and the inhibitory action of Trastuzumab.
References
- 1. Improved Immobilization and Conjugation of Glycoproteins | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Herceptin® (trastuzumab) is Thought To Work | Herceptin® (trastuzumab) for HER2+ Metastatic Breast Cancer [herceptin.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Studies on the rate and control of antibody oxidation by periodate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. droracle.ai [droracle.ai]
- 10. Degree of labeling (DOL) step by step [abberior.rocks]
- 11. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 12. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 13. Cyanine 7 hydrazide [equivalent to Cy7® hydrazide] | AAT Bioquest [aatbio.com]
- 14. worldscientific.com [worldscientific.com]
- 15. Comparison of HER2-Targeted Antibodies for Fluorescence-Guided Surgery in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Affibody Molecules for In vivo Characterization of HER2-Positive Tumors by Near-Infrared Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Periodate Oxidation of Antibodies for Cy7.5 Hydrazide Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed methodology for the site-specific labeling of antibodies with the near-infrared fluorescent dye, Cy7.5 hydrazide. The protocol is designed for researchers in various fields, including molecular biology, immunology, and drug development, who require precisely labeled antibodies for applications such as in vivo imaging, flow cytometry, and immunofluorescence.
The method is based on the selective oxidation of the carbohydrate moieties present in the Fc region of the antibody, followed by the covalent attachment of this compound. This site-directed conjugation approach minimizes the potential for interference with the antigen-binding sites, thereby preserving the antibody's immunoreactivity.
Principle of the Method
The labeling process occurs in two main stages:
-
Periodate Oxidation: Sodium meta-periodate (NaIO₄) is a mild oxidizing agent that specifically cleaves the vicinal diols of the sugar residues on the antibody's carbohydrate chains. This reaction generates reactive aldehyde groups. The oxidation is typically performed under mildly acidic conditions to ensure the specificity of the reaction.
-
Hydrazide Labeling: The generated aldehyde groups react with the hydrazide moiety of this compound to form a stable hydrazone bond. This reaction is most efficient in a slightly acidic to neutral pH range. For enhanced stability of the conjugate, an optional reduction step can be performed to convert the hydrazone bond to a more stable secondary amine linkage.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| Monoclonal or Polyclonal Antibody | Varies | Varies |
| Sodium meta-periodate (NaIO₄) | Thermo Fisher | 20504 |
| This compound | BroadPharm | BP-24352 |
| Anhydrous Dimethylsulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| Sodium Acetate Buffer (0.1 M, pH 5.5) | - | - |
| Phosphate Buffered Saline (PBS), pH 7.2-7.4 | - | - |
| Desalting Columns (e.g., Zeba™ Spin) | Thermo Fisher | 89882 |
| Sodium Cyanoborohydride (NaBH₃CN) (Optional) | Sigma-Aldrich | 156159 |
| Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0) | - | - |
Experimental Protocols
Part 1: Periodate Oxidation of the Antibody
This protocol is designed for the oxidation of 1 mg of antibody. The volumes can be scaled accordingly.
Quantitative Parameters for Antibody Oxidation
| Parameter | Recommended Value |
| Antibody Concentration | 1-10 mg/mL |
| Oxidation Buffer | 0.1 M Sodium Acetate, pH 5.5 |
| Sodium meta-periodate Concentration (final) | 1-10 mM |
| Reaction Temperature | Room Temperature (20-25°C) |
| Reaction Time | 30 minutes |
| Light Conditions | Protect from light (use an amber tube or foil) |
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains Tris or glycine buffers, exchange the buffer to 0.1 M Sodium Acetate, pH 5.5, using a desalting column.
-
Adjust the antibody concentration to 1-10 mg/mL with the oxidation buffer.
-
-
Preparation of Sodium meta-periodate Solution:
-
Prepare a fresh 100 mM stock solution of sodium meta-periodate in deionized water. For example, dissolve 21.4 mg of NaIO₄ in 1 mL of water.
-
-
Oxidation Reaction:
-
To 1 mg of antibody in oxidation buffer, add the calculated volume of 100 mM sodium meta-periodate stock solution to achieve a final concentration of 1-10 mM. For a 1 mL antibody solution, this would be 10-100 µL.
-
Incubate the reaction mixture for 30 minutes at room temperature, protected from light.
-
-
Removal of Excess Periodate:
-
Immediately after the incubation, remove the excess sodium meta-periodate using a desalting column equilibrated with PBS, pH 7.2-7.4. This step is crucial to prevent the oxidation of the hydrazide dye in the subsequent step.
-
Caption: Workflow for the periodate oxidation of antibodies.
Part 2: this compound Labeling
Quantitative Parameters for this compound Labeling
| Parameter | Recommended Value |
| Molar Ratio of this compound to Antibody | 10:1 to 50:1 (molar excess of dye) |
| Reaction Buffer | PBS, pH 7.2-7.4 |
| Reaction Temperature | Room Temperature (20-25°C) |
| Reaction Time | 1-2 hours |
| Light Conditions | Protect from light |
| Optional Reduction (for increased stability) | Sodium Cyanoborohydride (final concentration 5-10 mM) |
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mM. For example, for a molecular weight of approximately 845 g/mol , dissolve 8.45 mg in 1 mL of DMSO.
-
-
Labeling Reaction:
-
To the purified, oxidized antibody solution from Part 1, add the calculated volume of the 10 mM this compound stock solution to achieve the desired molar excess.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Optional: Reduction of Hydrazone Bond:
-
For a more stable linkage, a reduction step can be performed. Prepare a fresh 1 M stock solution of sodium cyanoborohydride in 0.1 M NaOH.
-
Add the NaBH₃CN stock solution to the labeling reaction to a final concentration of 5-10 mM.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Labeled Antibody:
-
Remove the unreacted this compound and other reaction components by passing the solution through a desalting column equilibrated with PBS, pH 7.2-7.4.
-
Collect the colored fractions containing the labeled antibody.
-
Caption: Workflow for this compound labeling of oxidized antibodies.
Characterization of the Labeled Antibody
Degree of Labeling (DOL) Calculation
The DOL, or the average number of dye molecules conjugated to each antibody molecule, can be determined spectrophotometrically.
Formula:
Where:
-
A_max_dye: Absorbance of the conjugate at the maximum absorption wavelength of Cy7.5 (~788 nm).
-
A_280_protein: Absorbance of the conjugate at 280 nm.
-
ε_antibody: Molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹ for IgG).
-
ε_dye: Molar extinction coefficient of Cy7.5 at its maximum absorption wavelength (typically ~223,000 M⁻¹cm⁻¹).
-
CF_280_dye: Correction factor for the absorbance of Cy7.5 at 280 nm (A₂₈₀ / A_max). This value should be determined for the free dye.
Procedure:
-
Measure the absorbance of the purified labeled antibody at 280 nm and the absorbance maximum of Cy7.5 (~788 nm) using a spectrophotometer.
-
Calculate the DOL using the formula above. An optimal DOL for most antibodies is generally between 2 and 10.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Cy7.5 Excitation Maximum | ~788 nm | [2] |
| Cy7.5 Emission Maximum | ~808 nm | [2] |
| Cy7.5 Molar Extinction Coefficient | ~223,000 M⁻¹cm⁻¹ | [2] |
| IgG Molar Extinction Coefficient | ~210,000 M⁻¹cm⁻¹ | |
| Optimal DOL Range | 2 - 10 | [1] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low DOL | - Inefficient oxidation.- Low molar excess of dye.- Presence of interfering substances (e.g., Tris, glycine). | - Ensure the pH of the oxidation buffer is 5.5.- Use a higher molar excess of this compound.- Perform thorough buffer exchange of the antibody before oxidation. |
| High DOL / Precipitation | - High molar excess of dye.- Antibody aggregation. | - Reduce the molar ratio of dye to antibody.- Ensure the antibody concentration is within the recommended range (1-10 mg/mL).- Perform labeling at a lower temperature (4°C) for a longer duration. |
| Loss of Antibody Activity | - Over-oxidation of the antibody.- Labeling of critical amino acid residues. | - Use a lower concentration of sodium meta-periodate (e.g., 1-5 mM).- Reduce the oxidation time.- Confirm that the labeling is site-specific by comparing the activity to a randomly labeled antibody. |
Logical Relationship of the Process
Caption: Overall logical flow of the antibody labeling process.
Conclusion
The protocol described in these application notes provides a reliable and reproducible method for the site-specific labeling of antibodies with this compound. By carefully controlling the reaction conditions, researchers can obtain well-characterized, fluorescently labeled antibodies with preserved immunoreactivity, suitable for a wide range of advanced applications. Adherence to the detailed steps and quantitative parameters will ensure the successful generation of high-quality antibody-dye conjugates for your research and development needs.
References
Application Notes: Cell Surface Labeling with Cy7.5 Hydrazide for Flow Cytometry
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Cyanine7.5 | Cyanine7.5 dye | AxisPharm [axispharm.com]
- 3. Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Characterization of Extracellular Glycoproteins using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. This compound | BroadPharm [broadpharm.com]
Application Notes and Protocols for the Detection of Protein Carbonylation using Cy7.5 Hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein carbonylation is a type of irreversible protein oxidation that serves as a major biomarker for oxidative stress. This modification, resulting from the reaction of reactive oxygen species (ROS) with protein side chains, can lead to a loss of protein function and has been implicated in various diseases, including neurodegenerative disorders, cancer, and diabetes. Cy7.5 hydrazide is a near-infrared (NIR) fluorescent probe that provides a sensitive and direct method for the detection of carbonylated proteins. Its long emission wavelength minimizes background fluorescence from biological samples, offering a superior signal-to-noise ratio compared to traditional methods.
The hydrazide moiety of Cy7.5 reacts specifically with the carbonyl groups (aldehydes and ketones) present on oxidized proteins to form a stable hydrazone bond. This covalent labeling allows for the direct visualization and quantification of carbonylated proteins in complex biological samples using techniques such as SDS-PAGE and in-gel fluorescence scanning, eliminating the need for secondary detection reagents like antibodies.
Product Specifications: this compound
The following table summarizes the key quantitative data for this compound, facilitating its effective use in experimental design.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~756 - 788 nm | [1][2] |
| Emission Maximum (λem) | ~779 - 808 nm | [1][2] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹ M⁻¹ | [1] |
| Quantum Yield (Φ) | ~0.3 | [1] |
| Molecular Weight | Varies by manufacturer | Check product datasheet |
| Solubility | DMSO, DMF | [1] |
Signaling Pathways Leading to Protein Carbonylation
Protein carbonylation can be initiated through several pathways, primarily driven by oxidative stress. The following diagram illustrates the major mechanisms leading to the formation of carbonyl groups on proteins.
Experimental Protocols
Protocol 1: In-Gel Detection of Carbonylated Proteins using this compound
This protocol describes the labeling of protein carbonyls in a complex mixture (e.g., cell or tissue lysate) with this compound, followed by separation using SDS-PAGE and in-gel fluorescence detection.
Materials:
-
This compound (dissolved in anhydrous DMSO to make a 10 mM stock solution)
-
Protein sample (cell lysate, tissue homogenate, or purified protein)
-
Bradford assay or other protein quantification reagent
-
SDS-PAGE running buffer
-
Laemmli sample buffer (2X)
-
Trichloroacetic acid (TCA), 20% (w/v) ice-cold
-
Acetone, ice-cold
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Fluorescence scanner capable of NIR imaging (e.g., with excitation/emission filters suitable for Cy7.5)
Experimental Workflow Diagram:
Procedure:
-
Sample Preparation and Quantification:
-
Prepare cell or tissue lysates using a suitable lysis buffer. Avoid buffers containing aldehydes or ketones.
-
Determine the protein concentration of your samples using a standard protein assay (e.g., Bradford or BCA).
-
-
Labeling Reaction:
-
In a microcentrifuge tube, add 20-50 µg of protein. Adjust the volume to 20 µL with PBS.
-
Add 2 µL of 10 mM this compound stock solution to each protein sample for a final concentration of 1 mM.
-
Incubate the reaction mixture in the dark at room temperature for 1.5 to 2 hours with occasional vortexing.
-
-
Removal of Unreacted Dye:
-
To stop the reaction and precipitate the labeled proteins, add an equal volume (22 µL) of ice-cold 20% TCA.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully discard the supernatant which contains the unreacted dye.
-
-
Washing:
-
Wash the protein pellet by adding 200 µL of ice-cold acetone.
-
Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully discard the acetone. Repeat the wash step one more time.
-
Air-dry the pellet for 5-10 minutes to remove residual acetone. Do not over-dry the pellet as it may be difficult to resuspend.
-
-
Sample Preparation for SDS-PAGE:
-
Resuspend the protein pellet in 20 µL of 1X Laemmli sample buffer.
-
Heat the samples at 95°C for 5 minutes.
-
-
SDS-PAGE and In-Gel Fluorescence Scanning:
-
Load the samples onto a polyacrylamide gel and perform electrophoresis according to standard procedures.
-
After electrophoresis, rinse the gel with deionized water.
-
Scan the gel using a fluorescence imager equipped with a laser and filter set appropriate for Cy7.5 (e.g., excitation at ~780 nm and emission at ~810 nm).
-
-
Data Analysis:
-
The fluorescent signal intensity of each band corresponds to the level of carbonylation.
-
For quantitative analysis, the gel can be subsequently stained with a total protein stain (e.g., Coomassie Blue or a fluorescent total protein stain in a different channel) to normalize the carbonylation signal to the total protein amount in each lane.
-
Protocol 2: Western Blot Detection of Carbonylated Proteins (OxyBlot)
While direct in-gel fluorescence is a primary advantage of this compound, it can also be used in a Western blot format if desired, for example, to confirm results or if a suitable fluorescence scanner is not available. This protocol is an adaptation of the traditional dinitrophenylhydrazine (DNPH) based OxyBlot.
Materials:
-
All materials from Protocol 1
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Anti-Cy7.5 antibody (if available and necessary, though direct fluorescence is preferred)
-
Appropriate secondary antibody conjugated to HRP or a fluorescent dye in a different channel
-
Chemiluminescent or fluorescent detection reagents
-
Western blot imaging system
Procedure:
-
Labeling and SDS-PAGE:
-
Follow steps 1-6 of Protocol 1 to label the proteins with this compound and separate them by SDS-PAGE.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.
-
-
Direct Fluorescence Detection (Recommended):
-
After transfer, allow the membrane to dry completely.
-
Scan the dry membrane using a fluorescence imager with settings appropriate for Cy7.5. This allows for the direct detection of carbonylated proteins without the need for antibodies.
-
-
Immunodetection (Optional):
-
If direct detection is not possible or desired, proceed with immunodetection.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with a primary antibody that recognizes the Cy7.5 dye (if available).
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the appropriate HRP- or fluorophore-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Signal Detection:
-
For chemiluminescent detection, incubate the membrane with a suitable substrate and image using a chemiluminescence imager.
-
For fluorescent detection, scan the membrane using a fluorescence imager at the appropriate wavelength for the secondary antibody's fluorophore.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak fluorescent signal | Inefficient labeling | Ensure the pH of the protein sample is near neutral before adding this compound. Increase the incubation time or the concentration of this compound. |
| Insufficient protein carbonylation | Include a positive control (e.g., BSA oxidized in vitro) to verify the labeling and detection steps. | |
| Incorrect imaging settings | Verify the excitation and emission filters on the fluorescence scanner are appropriate for Cy7.5. | |
| High background fluorescence | Incomplete removal of unreacted dye | Ensure thorough washing of the protein pellet with acetone after TCA precipitation. |
| Contaminants in the sample | Use high-purity reagents and ensure the lysis buffer does not contain interfering substances. | |
| Smearing of fluorescent bands | Protein aggregation | Ensure complete resuspension of the protein pellet in Laemmli buffer. Consider adding a reducing agent like DTT or β-mercaptoethanol to the sample buffer. |
| Overloading of protein | Reduce the amount of protein loaded onto the gel. |
Conclusion
This compound offers a highly sensitive and specific method for the detection of protein carbonylation. Its near-infrared fluorescence properties make it an ideal tool for researchers studying oxidative stress in various biological systems. The protocols provided herein offer a starting point for the successful application of this powerful reagent. As with any technique, optimization of labeling conditions and detection parameters for specific experimental systems is recommended.
References
Application Notes and Protocols for Optimal Cy7.5 Hydrazide Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and optimizing the conjugation of Cy7.5 hydrazide to carbonyl groups (aldehydes and ketones) on biomolecules. Adherence to these protocols will enhance conjugation efficiency and ensure the stability of the resulting fluorescently labeled molecules for various downstream applications, including in vivo imaging, flow cytometry, and fluorescence microscopy.
Introduction
This compound is a near-infrared (NIR) fluorescent dye that reacts with aldehydes and ketones to form a stable hydrazone bond.[1][2][3] This specific reactivity makes it an invaluable tool for labeling glycoproteins, antibodies, and other biomolecules that can be modified to contain carbonyl groups.[1][2][3] The efficiency of this conjugation reaction is highly dependent on the pH of the reaction buffer.[1][4][5] This document outlines the optimal pH conditions and provides a detailed protocol for successful this compound conjugation.
Mechanism of Hydrazone Formation
The conjugation of a hydrazide to an aldehyde or ketone proceeds via a nucleophilic addition-elimination reaction to form a hydrazone bond, with the release of a water molecule. The reaction rate is significantly influenced by pH. Acidic conditions are required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide. However, excessively low pH will protonate the hydrazide, reducing its nucleophilicity and thereby slowing the reaction.[4]
Optimal pH Conditions for Conjugation
The formation of the hydrazone linkage is most efficient under mildly acidic conditions.[1][4] While the reaction can proceed at neutral pH, the rate is generally slower.[4][6] For many biological applications where physiological conditions are necessary, catalysts such as aniline can be employed to increase the reaction rate at neutral pH.[4][5][7]
The stability of the resulting hydrazone bond is also pH-dependent. The linkage is more stable at neutral or slightly basic pH and is susceptible to hydrolysis under acidic conditions.[4] This is a critical consideration for applications such as targeted drug delivery, where pH-sensitive release of a therapeutic agent in the acidic environment of a tumor might be desired.[1][4]
Data Summary: pH and Catalyst Effects on Hydrazone Ligation
| Parameter | Condition | Observation | Reference |
| Optimal pH for Hydrazone Formation | pH 4.5 | Typically advantageous for rapid bond formation. | [4] |
| pH 5.0 - 6.0 | Commonly used range for conjugating to proteins and peptides, balancing reaction rate and biomolecule stability. | [1] | |
| pH 6.0 | Used for labeling hyaluronic acid and antibodies with Cyanine5 hydrazide after periodate oxidation. | [8] | |
| Reaction at Neutral pH | pH 7.0 | Slower reaction rate compared to acidic pH. | [4] |
| pH 7.4 | Kinetics studies on hydrazone formation have been performed at this physiological pH. | [6][9] | |
| Effect of Catalysts | Aniline at pH 4.5 | Can increase reaction rates up to 400-fold. | [4] |
| Aniline at pH 7.0 | Can increase reaction rates up to 40-fold. | [4] | |
| Arginine at neutral pH | Acts as a catalyst and helps prevent protein aggregation. | [10] | |
| Hydrazone Bond Stability | pH 7.2 | Half-life of a specific hydrazone linkage was 183 hours. | [4] |
| pH 5.0 | Half-life of the same hydrazone linkage dropped to 4.4 hours. | [4] |
Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on Glycoproteins via Periodate Oxidation
This protocol describes the gentle oxidation of cis-diol groups in the sugar moieties of glycoproteins to create reactive aldehyde groups.
Materials:
-
Glycoprotein (e.g., antibody) at a concentration of 5-10 mg/mL
-
Sodium Acetate Buffer (0.1 M, pH 5.5)
-
Sodium meta-periodate (NaIO₄) solution (20-100 mM in Sodium Acetate Buffer, freshly prepared)
-
Ethylene glycol
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare the glycoprotein solution in 0.1 M Sodium Acetate Buffer, pH 5.5.[11][12]
-
Add the freshly prepared sodium meta-periodate solution to the glycoprotein solution to a final periodate concentration of 10-20 mM.[8][12]
-
Incubate the reaction mixture for 30-60 minutes at room temperature in the dark.[11]
-
Quench the reaction by adding ethylene glycol to a final concentration of 10-20 mM and incubate for 5-10 minutes at room temperature.[8]
-
Remove excess periodate and byproducts by passing the solution through a desalting column equilibrated with the desired conjugation buffer (e.g., 0.1 M Sodium Phosphate Buffer, pH 6.0).[8]
Protocol 2: Conjugation of this compound to Aldehyde-Containing Biomolecules
This protocol details the reaction between the this compound and the generated aldehyde groups on the biomolecule.
Materials:
-
Aldehyde-containing biomolecule from Protocol 1
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer (e.g., 0.1 M Sodium Phosphate Buffer, pH 6.0 or 0.1 M MES buffer, pH 5.5)[8][13]
-
Desalting column (e.g., Sephadex G-25)
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4
Procedure:
-
Prepare a stock solution of this compound (e.g., 10-50 mM) in anhydrous DMSO or DMF.[8][11][12] Non-sulfonated cyanine dyes have low aqueous solubility, so an organic co-solvent is necessary.[14]
-
To the solution of the aldehyde-containing biomolecule in the chosen conjugation buffer, add a 10-20 fold molar excess of the this compound stock solution.[8]
-
Incubate the reaction mixture for 2 hours to overnight at room temperature with gentle shaking, protected from light.[8][12][13]
-
Purify the Cy7.5-labeled biomolecule from excess dye and byproducts using a desalting column equilibrated with PBS (pH 7.2-7.4).[11]
-
Collect the fractions containing the fluorescently labeled conjugate. The labeled protein can be identified by measuring the absorbance at 280 nm (for the protein) and ~750 nm (for Cy7.5).
-
For long-term storage, it is recommended to store the conjugate at -20°C or -80°C, protected from light.[11][15]
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Targeted drug delivery using a pH-sensitive Cy7.5 conjugate.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved Immobilization and Conjugation of Glycoproteins | Thermo Fisher Scientific - US [thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. interchim.fr [interchim.fr]
- 14. lumiprobe.com [lumiprobe.com]
- 15. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Purification of Cy7.5 Hydrazide Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Near-infrared (NIR) fluorescent dyes are invaluable tools in biological research and drug development, enabling high-sensitivity in vivo imaging due to deep tissue penetration and minimal autofluorescence.[1] Cy7.5 hydrazide is a prominent NIR fluorophore designed to react specifically with carbonyl groups (aldehydes and ketones).[1][2] This reactivity makes it particularly useful for labeling glycoproteins, where the carbohydrate moieties can be oxidized to generate aldehyde groups, or for proteins that have been chemically modified to introduce carbonyls.[1][3]
The covalent labeling of proteins with this compound is a powerful technique for studying protein structure, function, and localization.[1] However, the success of these applications hinges on the effective removal of unreacted, free dye from the labeled protein conjugate. The presence of free dye can lead to high background signals, non-specific signals, and inaccurate quantification.[4] This document provides detailed protocols for the purification of this compound labeled proteins using common laboratory techniques and guidance for assessing the purity of the final conjugate.
Labeling Chemistry and Workflow
The core of the labeling process is the reaction between the hydrazide group of the Cy7.5 dye and a carbonyl group on the protein, forming a stable hydrazone bond. For glycoproteins, carbonyl groups can be generated by mild oxidation of the vicinal diols in the sugar residues using sodium meta-periodate.[3] The reaction is most efficient under mildly acidic conditions, typically at a pH between 5 and 6.[1]
Caption: General workflow for the preparation and purification of this compound labeled proteins.
Experimental Protocols
Protocol 1: Generation of Aldehyde Groups in Glycoproteins (Periodate Oxidation)
This protocol is necessary if the target protein is a glycoprotein that does not already contain accessible carbonyl groups.
Materials:
-
Glycoprotein solution (e.g., antibody) at 5 mg/mL
-
Sodium meta-periodate (NaIO₄)
-
0.1 M Sodium Acetate Buffer, pH 5.5
-
Desalting column or dialysis cassette (10 kDa MWCO)
Procedure:
-
Prepare a fresh 20 mM solution of sodium meta-periodate in 0.1 M sodium acetate buffer, pH 5.5. This solution should be used immediately.[3]
-
Combine equal volumes of the protein solution (5 mg/mL) and the 20 mM periodate solution.[3]
-
Incubate the mixture for 5-20 minutes at room temperature in the dark to generate aldehyde groups.
-
Immediately remove the excess periodate and buffer exchange the oxidized protein into 0.1 M sodium acetate, pH 5.5 using a desalting column or by dialysis.[3] The protein is now ready for labeling.
Protocol 2: Labeling Protein with this compound
Materials:
-
Oxidized protein solution (from Protocol 1) or other carbonyl-containing protein at 2-5 mg/mL in 0.1 M Sodium Acetate, pH 5.5.
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Prepare a 50 mM stock solution of this compound in anhydrous DMSO.[3]
-
Add the this compound stock solution to the protein solution. A common starting point is a 20-50 fold molar excess of dye to protein.
-
Example Calculation: For 2 mL of a 5 mg/mL antibody solution (approx. 33.3 µM), add 13-33 µL of 50 mM this compound solution.
-
-
Incubate the reaction for 2 hours at room temperature with gentle shaking, protected from light.[3][5]
-
The reaction mixture, containing the labeled protein, any remaining unlabeled protein, and excess free Cy7.5 dye, is now ready for purification.
Purification Methodologies
The primary goal of purification is to separate the high molecular weight protein-dye conjugate from the low molecular weight, unreacted free dye.[4] Several methods can achieve this, each with distinct advantages.
Caption: Principles of common methods for purifying labeled proteins.
Protocol 3: Purification by Size Exclusion Chromatography (SEC)
SEC, or gel filtration, separates molecules based on their size. It is a rapid and effective method for removing free dye.[6][7]
Materials:
-
Pre-packed desalting column (e.g., Sephadex G-25).[8]
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4 or other desired storage buffer.
-
Chromatography system (optional, can be done by gravity flow).
Procedure:
-
Equilibrate the SEC column with at least 5 column volumes of the desired buffer (e.g., PBS).
-
Load the crude labeling reaction mixture onto the top of the column. The sample volume should not exceed the manufacturer's recommendation (typically <30% of the column volume for group separation).[6]
-
Begin the elution with the equilibration buffer.[8]
-
The larger, labeled protein will pass through the column quickly and elute first, typically appearing as a colored band. The smaller, free dye molecules will enter the pores of the resin and elute later.[9]
-
Collect fractions and monitor the elution of the protein conjugate by absorbance at 280 nm (protein) and ~788 nm (Cy7.5).
-
Pool the fractions containing the labeled protein, which should be well-separated from the free dye fractions.
Protocol 4: Purification by Dialysis
Dialysis is a simple and gentle method that relies on diffusion to remove small molecules from a sample through a semi-permeable membrane.[10][11]
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO), typically 10-20 kDa, to retain the protein.[10]
-
Large volume of desired buffer (e.g., PBS, pH 7.4).
-
Stir plate and stir bar.
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions (e.g., pre-wetting).[11]
-
Load the protein labeling reaction mixture into the dialysis tubing or cassette, ensuring to leave some headspace.
-
Place the sealed tubing/cassette in a beaker containing the dialysis buffer (dialysate). The volume of the dialysate should be at least 100-200 times the sample volume.[11][12]
-
Stir the dialysate gently at 4°C or room temperature.
-
Perform at least three buffer changes to ensure efficient removal of the free dye.[11] A typical schedule is:
-
Dialyze for 2 hours.
-
Change the buffer and dialyze for another 2 hours.
-
Change the buffer and dialyze overnight at 4°C.[13]
-
-
After the final dialysis, recover the purified, labeled protein from the tubing/cassette.
Alternative High-Throughput Methods
-
Tangential Flow Filtration (TFF): For larger sample volumes, TFF (also known as cross-flow filtration) is a rapid method for concentration and buffer exchange (diafiltration).[14][15] By continuously washing the sample with new buffer while retaining the protein, TFF efficiently removes free dye.[16]
-
Spin Columns: For small-scale purifications, pre-packed gel filtration spin columns offer a very fast and convenient way to remove free dye with minimal dilution.
Comparison of Purification Methods
| Feature | Size Exclusion Chromatography (SEC) | Dialysis | Tangential Flow Filtration (TFF) |
| Principle | Separation by size[17] | Diffusion across a semi-permeable membrane[12] | Convective transport through a membrane[16] |
| Speed | Fast (15-30 min) | Slow (hours to overnight)[13] | Very Fast (minutes to hours) |
| Scale | Micrograms to grams | Milligrams to grams | Milligrams to kilograms |
| Sample Dilution | Moderate | Minimal, but sample volume may increase slightly | None (sample is concentrated)[14] |
| Gentleness | Very gentle[10] | Very gentle[10] | Generally gentle, but shear stress can be a concern |
| Primary Use Case | Rapid desalting and dye removal for lab scale.[6] | Simple, low-cost dye removal; requires no special equipment. | Large-scale processing, concentration, and diafiltration.[15] |
Characterization of the Purified Conjugate
After purification, it is crucial to characterize the final product to determine the protein concentration and the extent of labeling.
Degree of Labeling (DOL) Calculation:
The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate solution at 280 nm (for protein) and 788 nm (for Cy7.5).[18]
-
Calculate the protein concentration, correcting for the absorbance of the dye at 280 nm.
-
Calculate the dye concentration.
-
The DOL is the molar ratio of the dye to the protein.
Formula:
-
Dye Molar Concentration (M_dye): A_788 / ε_dye
-
Where A_788 is the absorbance at 788 nm.
-
ε_dye is the molar extinction coefficient of Cy7.5 at 788 nm (approx. 250,000 M⁻¹cm⁻¹).
-
-
Corrected Protein Absorbance (A_280_corr): A_280 - (A_788 * CF_280)
-
Where A_280 is the absorbance at 280 nm.
-
CF_280 is the correction factor (A₂₈₀/A₇₈₈) for Cy7.5 (typically ~0.05).
-
-
Protein Molar Concentration (M_protein): A_280_corr / ε_protein
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
DOL = M_dye / M_protein
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inefficient generation of aldehydes. | Optimize periodate concentration and incubation time. Ensure periodate is freshly prepared. |
| pH of labeling reaction is not optimal. | Ensure the reaction buffer is at pH 5.5.[3] | |
| Protein buffer contains primary amines (e.g., Tris, Glycine). | Buffer exchange protein into an amine-free buffer before labeling.[8] | |
| Protein Aggregation/Precipitation | High degree of labeling can increase hydrophobicity. | Reduce the molar excess of dye used in the labeling reaction. |
| Protein is unstable under labeling conditions. | Perform the reaction at 4°C, although this may require a longer incubation time. | |
| Low Protein Recovery After Purification | Non-specific binding to the column or membrane. | Pre-treat column or membrane according to manufacturer's instructions. Add a small amount of non-ionic detergent (e.g., 0.01% Tween-20) to buffers if compatible with the protein and downstream application. |
| Presence of Free Dye After Purification | Insufficient separation (SEC). | Use a longer column or ensure the sample volume is appropriate for the column size. |
| Incomplete dialysis. | Increase the number of buffer changes, the volume of dialysate, and/or the duration of dialysis.[11] |
References
- 1. This compound | Benchchem [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparing the Efficiencies of Hydrazide Labels in the Study of Protein Carbonylation in Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 7. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 10. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. Dialysis Methods for Protein Research | Thermo Fisher Scientific - LT [thermofisher.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Tangential Flow Filtration (TFF) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 15. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 16. rocker.com.tw [rocker.com.tw]
- 17. Protein Purification Size Exclusion Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 18. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Cy7.5 Hydrazide Technical Support Center: Troubleshooting Background Fluorescence
Welcome to the technical support center for Cy7.5 hydrazide. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and reduce background fluorescence in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a near-infrared (NIR) fluorescent dye with a hydrazide functional group.[1] It is commonly used for covalently labeling biomolecules that contain carbonyl groups (aldehydes and ketones).[1] A primary application is the labeling of glycoproteins and carbohydrates after their sugar moieties have been oxidized with sodium periodate to generate aldehyde groups.[1][2][3] Its emission in the NIR spectrum makes it ideal for in vivo imaging due to reduced tissue autofluorescence.[4]
Q2: What are the main causes of high background fluorescence when using this compound?
High background fluorescence with this compound can stem from several sources:
-
Excess Unreacted Dye: The most common cause is residual, unbound this compound in the sample.[5]
-
Non-Specific Binding of the Conjugate: The inherent hydrophobicity of cyanine dyes like Cy7.5 can lead to non-specific binding to proteins and cell membranes.[6]
-
Suboptimal Staining Protocol: Inadequate blocking, insufficient washing, or using an inappropriate antibody concentration can all contribute to high background.
-
Dye Aggregation: Cyanine dyes can form aggregates (H-aggregates and J-aggregates) which can alter their fluorescent properties and may contribute to background.[7][8][9][10]
-
Autofluorescence: Endogenous fluorophores in the sample (e.g., in mitochondria and lysosomes) can emit light in the same spectral region.[11]
Q3: How can I remove unreacted this compound after labeling?
Effective removal of free dye is critical. Common methods include:
-
Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger labeled protein from the smaller, unbound dye molecules.
-
Dialysis: Dialyzing the sample against an appropriate buffer can remove small molecules like unreacted dye.
-
Spin Columns: Pre-packed spin columns are a quick and convenient method for dye removal, especially for smaller sample volumes.
Q4: What is the optimal dye-to-protein ratio for labeling?
The optimal dye-to-protein ratio varies depending on the protein and the application. A higher degree of labeling can increase signal, but over-labeling can lead to self-quenching of the dye and potentially alter the biological activity of the protein.[12] It is recommended to perform a titration to determine the optimal ratio for your specific experiment.[6]
Q5: Which blocking agents are best for reducing background with NIR dyes?
The choice of blocking agent is crucial for minimizing non-specific binding.
-
Protein-Based Blockers: Bovine Serum Albumin (BSA) and non-fat dry milk are common, but may not always be suitable for NIR applications due to potential for cross-reactivity or autofluorescence.
-
Normal Serum: Using serum from the same species as the secondary antibody is often a good choice.
-
Commercial Formulations: Several commercially available blocking buffers are specifically formulated to reduce the non-specific binding of cyanine dyes.[13][14]
Troubleshooting Guide: High Background Fluorescence
This guide provides a systematic approach to identifying and resolving the cause of high background fluorescence in your experiments with this compound.
Diagram: Troubleshooting Decision Tree
Caption: A decision tree to systematically troubleshoot high background fluorescence.
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Dye-to-Protein Molar Ratio | 2-5 for antibodies | Higher ratios can lead to self-quenching and reduced signal. It's crucial to determine the optimal ratio experimentally.[12] |
| Primary Antibody Concentration | 1-10 µg/mL | Higher concentrations can increase non-specific binding and background. Titration is recommended. |
| Secondary Antibody Concentration | 0.5-2 µg/mL | Similar to primary antibodies, optimal concentration is key to a good signal-to-noise ratio. |
| Blocking Time | 1-2 hours at room temperature | Sufficient time is needed for the blocking agent to occupy non-specific binding sites. |
| Washing Steps | 3-5 washes of 5-10 minutes each | Thorough washing is essential to remove unbound antibodies and dye. |
Experimental Protocols
Protocol 1: Labeling of Glycoproteins with this compound
This protocol describes the generation of aldehyde groups on glycoproteins via periodate oxidation, followed by conjugation to this compound.
Caption: Workflow for labeling glycoproteins with this compound.
Materials:
-
Glycoprotein solution (e.g., antibody)
-
Sodium meta-periodate (NaIO₄)
-
Ethylene glycol
-
Conjugation buffer (e.g., 100 mM MES, pH 6.0)
-
This compound dissolved in DMSO
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Oxidation: Dissolve the glycoprotein in an appropriate buffer (e.g., 100 mM sodium acetate, pH 5.5). Add a freshly prepared solution of sodium meta-periodate to a final concentration of 10 mM. Incubate for 30 minutes at room temperature in the dark.
-
Quenching: Quench the oxidation reaction by adding ethylene glycol to a final concentration of 15 mM and incubate for 10 minutes at room temperature.
-
Buffer Exchange: Remove the excess periodate and quenching reagent by passing the solution through a desalting column equilibrated with conjugation buffer.
-
Conjugation: Add the desired molar excess of this compound (dissolved in a minimal amount of DMSO) to the oxidized glycoprotein solution. Incubate for 2-4 hours at room temperature in the dark.
-
Purification: Remove the unreacted this compound by size-exclusion chromatography or dialysis.
-
Characterization: Determine the degree of labeling by measuring the absorbance at 280 nm (for the protein) and ~788 nm (for Cy7.5).
Protocol 2: Staining Cells with a Cy7.5-labeled Antibody
Materials:
-
Fixed and permeabilized cells on coverslips
-
Blocking buffer (e.g., PBS with 5% normal goat serum and 0.1% Triton X-100)
-
Cy7.5-labeled primary or secondary antibody
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Antifade mounting medium
Procedure:
-
Blocking: Incubate the cells with blocking buffer for 1-2 hours at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody (if unlabeled) in blocking buffer and incubate with the cells overnight at 4°C.
-
Washing: Wash the cells three times for 5-10 minutes each with wash buffer.
-
Secondary Antibody Incubation: Dilute the Cy7.5-labeled secondary antibody in blocking buffer and incubate with the cells for 1-2 hours at room temperature in the dark.
-
Final Washes: Wash the cells three times for 5-10 minutes each with wash buffer.
-
Mounting: Mount the coverslips on microscope slides using an antifade mounting medium.
-
Imaging: Image the slides using a fluorescence microscope with appropriate filters for Cy7.5 (Excitation/Emission: ~788/808 nm).
References
- 1. This compound | Benchchem [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. High Performance Near-Infrared Fluorescent Secondary Antibodies for Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Chemical Fluorescent Dyes as a Protein Conjugation Partner for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence emission originated from the H-aggregated cyanine dye with chiral gemini surfactant assemblies having a narrow absorption band and a remarkably large Stokes shift - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Proximity-induced H-aggregation of cyanine dyes on DNA-duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. IF Signal-To-Noise-Ratios | Proteintech Group [ptglab.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 14. licorbio.com [licorbio.com]
Technical Support Center: Cy7.5 Hydrazide Stability and Storage
For researchers, scientists, and drug development professionals utilizing Cy7.5 hydrazide, ensuring the stability and integrity of its solutions is paramount for reliable and reproducible experimental outcomes. This technical support center provides detailed guidance on the proper storage and handling of this compound, along with troubleshooting advice for common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: Unopened vials of lyophilized this compound powder should be stored at -20°C in the dark and desiccated. Under these conditions, the product is stable for up to 24 months.[1] For transportation, the powder is stable at room temperature for up to three weeks.[1]
Q2: What is the best solvent for reconstituting this compound?
A2: this compound has good solubility in polar organic solvents such as anhydrous (or dry) dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[1][] It is crucial to use anhydrous solvents, as the hydrazide group is susceptible to hydrolysis in the presence of water.
Q3: How should I prepare and store stock solutions of this compound?
A3: To prepare a stock solution, bring the vial of this compound powder to room temperature before opening to prevent moisture condensation. Reconstitute the powder in anhydrous DMSO or DMF to a desired concentration, for example, 10 mg/mL. After reconstitution, it is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture. Store the aliquots at -20°C or -80°C, protected from light.
Q4: How long are reconstituted stock solutions of this compound stable?
A4: While specific long-term stability data for this compound is not extensively published, based on general guidelines for cyanine dyes and reactive fluorophores, stock solutions in anhydrous DMSO or DMF can be expected to be stable for at least 1 to 6 months when stored properly at -20°C or -80°C and protected from light. However, for critical applications, it is advisable to use freshly prepared solutions or to perform a quality control check on stored solutions.
Q5: Can I store this compound solutions in aqueous buffers?
A5: It is not recommended to store this compound in aqueous solutions for extended periods. The hydrazide group can hydrolyze in aqueous environments, especially at acidic pH. Prepare aqueous working solutions fresh for each experiment and use them promptly.
Q6: Is the fluorescence of this compound sensitive to pH?
A6: The fluorescence of many cyanine dyes, including those in the Cy7 family, is generally stable and not significantly affected by pH in the physiological range.[] However, the stability of the hydrazone bond formed after conjugation is pH-dependent.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low or no fluorescent signal after labeling | Degraded this compound solution: The hydrazide group may have hydrolyzed due to moisture in the solvent or repeated freeze-thaw cycles. | Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF. Perform a quality control check on the new solution before use. |
| Inefficient labeling reaction: The pH of the reaction buffer may not be optimal for hydrazone bond formation. | Ensure the reaction is carried out under mildly acidic conditions (pH 5-6) for optimal hydrazone ligation. | |
| Incorrect filter sets or imaging settings: The excitation and emission wavelengths of Cy7.5 are in the near-infrared range and may not be visible by eye. | Use appropriate NIR filter sets and a CCD camera or other near-infrared imaging system to detect the signal.[3] | |
| High background fluorescence | Excess unconjugated dye: Insufficient purification after the labeling reaction. | Ensure thorough removal of unreacted this compound using appropriate purification methods such as dialysis, size exclusion chromatography, or spin columns. |
| Contaminated buffers or solvents: Autofluorescent impurities in the reagents. | Use high-purity, spectroscopy-grade solvents and freshly prepared buffers. | |
| Inconsistent results between experiments | Variability in dye solution activity: Using a stock solution that has been stored for a long time or subjected to multiple freeze-thaw cycles. | Use a fresh aliquot of the stock solution for each experiment. If using an older stock solution, consider performing a concentration and activity check. |
| Photobleaching of the dye: Excessive exposure of the dye solution or labeled conjugate to light. | Minimize light exposure at all stages of handling, storage, and experimentation. Use photoprotective agents if necessary. |
Data Summary: Stability of this compound Solutions
| Storage Condition | Solvent | Recommended Duration | Key Considerations |
| Lyophilized Powder | N/A | Up to 24 months at -20°C[1] | Store in the dark and desiccated. |
| Stock Solution | Anhydrous DMSO or DMF | 1 to 6 months at -20°C or -80°C | Protect from light. Aliquot to avoid freeze-thaw cycles. Use anhydrous solvents to prevent hydrolysis. |
| Aqueous Working Solution | Aqueous Buffer (e.g., PBS) | Use immediately | Prone to hydrolysis. Not recommended for storage. |
Experimental Protocols
Protocol for Reconstitution of this compound
-
Equilibration: Allow the vial of lyophilized this compound to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Solvent Addition: Add the required volume of anhydrous DMSO or DMF to the vial to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the vial gently until the dye is completely dissolved. The solution should be clear and free of particulates.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol for Assessing the Stability of this compound Solutions
This protocol uses UV-Vis spectroscopy to monitor the integrity of the this compound solution over time. A significant decrease in absorbance at the maximum wavelength (λmax ≈ 788 nm) or a change in the spectral shape can indicate degradation.
-
Initial Measurement: Immediately after preparing a fresh stock solution of this compound in anhydrous DMSO, take a baseline UV-Vis spectrum.
-
Dilute a small amount of the stock solution in a suitable solvent (e.g., DMSO or PBS) to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Record the absorbance spectrum from 600 nm to 900 nm and note the absorbance value at the λmax.
-
-
Storage: Store the stock solution aliquots under the desired conditions (e.g., -20°C, protected from light).
-
Periodic Measurements: At regular intervals (e.g., 1, 2, 4, and 8 weeks), thaw a new aliquot of the stock solution.
-
Analysis:
-
Prepare a dilution identical to the one used for the initial measurement.
-
Record the UV-Vis spectrum.
-
Compare the absorbance at λmax and the overall spectral shape to the baseline measurement. A decrease in absorbance of more than 10-15% may indicate significant degradation, and the solution should be used with caution or discarded.
-
Visualizations
Caption: Workflow for preparing and storing this compound solutions.
Caption: Troubleshooting decision tree for low signal issues.
References
Technical Support Center: Cy7.5 Hydrazide in Microscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering photostability issues with Cy7.5 hydrazide in microscopy applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in microscopy?
This compound is a near-infrared (NIR) fluorescent dye with a hydrazide reactive group. Its excitation and emission maxima are approximately 788 nm and 808 nm, respectively, placing it in the NIR-I window (700-900 nm). This spectral range is advantageous for deep-tissue imaging due to reduced tissue autofluorescence and light scattering.[1] The hydrazide moiety specifically reacts with aldehyde and ketone groups, making it ideal for labeling biomolecules containing these functional groups, such as oxidized glycoproteins on the cell surface.[1][2]
Q2: What are the known photostability issues with this compound?
While often described as having high photostability, this compound, as a heptamethine cyanine dye, is susceptible to photobleaching, particularly under intense or prolonged illumination. The primary mechanism of photobleaching involves the photooxidation of the polymethine chain by reactive oxygen species (ROS), especially singlet oxygen.[3][4] This can lead to the cleavage of the chain and loss of fluorescence.[3][4] Another reported issue is "phototruncation," where the polymethine chain is shortened, resulting in the formation of blue-shifted, shorter-wavelength emissive products, which can interfere with multiplexing experiments.[1]
Q3: How does the photostability of this compound compare to other near-infrared (NIR) dyes?
Q4: What is the quantum yield of this compound?
This compound is reported to have a fluorescence quantum yield of approximately 0.10.[7] It is noted to have a higher quantum yield compared to Indocyanine Green (ICG), another NIR dye, which contributes to brighter fluorescent signals.[8]
Troubleshooting Guide
This guide addresses common issues encountered during microscopy experiments using this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid Signal Fading (Photobleaching) | 1. High Excitation Light Intensity: Excessive laser power accelerates photobleaching. 2. Prolonged Exposure Time: Continuous illumination leads to cumulative photodamage. 3. Presence of Oxygen: Reactive oxygen species (ROS) are the primary mediators of cyanine dye photobleaching.[3][4] 4. Suboptimal Mounting Medium: Lack of antifade reagents in the mounting medium. | 1. Reduce Excitation Power: Use the lowest laser power that provides an adequate signal-to-noise ratio. Neutral density filters can also be used to attenuate the excitation light.[9] 2. Minimize Exposure: Limit the duration of light exposure by using shorter acquisition times, taking single snapshots instead of time-lapses where possible, and using the transmitted light channel for focusing.[9] 3. Use Antifade Reagents: Employ a commercial antifade mounting medium containing ROS scavengers.[10][11][12][13] For live-cell imaging, consider antifade reagents specifically designed for this purpose.[14] 4. Oxygen Scavenging Systems: For single-molecule studies, consider using an oxygen scavenging system (e.g., glucose oxidase/catalase) to reduce the local oxygen concentration.[15] |
| Low or No Fluorescent Signal | 1. Inefficient Labeling: The target molecule may not have sufficient aldehyde or ketone groups, or the labeling reaction conditions may be suboptimal. 2. Precipitation of the Dye: Non-sulfonated cyanine dyes can have low aqueous solubility and may precipitate.[] 3. Fluorescence Quenching: High labeling density can lead to self-quenching of the fluorophores.[17] | 1. Optimize Labeling Protocol: Ensure the target biomolecule has available carbonyl groups. For glycoproteins, optimize the periodate oxidation step to generate aldehydes.[2] Verify the pH of the labeling reaction is within the optimal range (typically pH 5-6 for hydrazone formation).[1] 2. Ensure Solubility: Dissolve this compound in an appropriate organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer.[] 3. Optimize Degree of Labeling (DOL): Perform a titration of the dye-to-protein ratio to find the optimal DOL that maximizes fluorescence without causing quenching.[17] |
| High Background Signal | 1. Non-specific Binding: The dye-conjugate may bind non-specifically to cellular components or the substrate. 2. Autofluorescence: Some cells and tissues exhibit endogenous fluorescence, particularly in the shorter wavelength regions.[18] 3. Excess Unconjugated Dye: Residual, unreacted this compound can contribute to background fluorescence. | 1. Blocking and Washing: Use appropriate blocking agents (e.g., BSA) and include stringent washing steps after the labeling and antibody incubation steps.[18] 2. Spectral Separation: While Cy7.5 is in the NIR region where autofluorescence is generally lower, it's still important to have unstained control samples to assess the level of background.[18] 3. Purification: Ensure thorough removal of unconjugated dye after the labeling reaction using methods like dialysis or size-exclusion chromatography.[2] |
| Unexpected Emission Spectra (Blue-shifting) | Phototruncation: Heptamethine cyanines like Cy7.5 can undergo a photochemical reaction that shortens the polymethine chain, leading to the formation of fluorophores that emit at shorter wavelengths (e.g., Cy5- or Cy3-like).[1] | This is an inherent property of the dye. If multiplexing with other fluorophores, be aware of this potential for spectral bleed-through from photobleached Cy7.5. Use appropriate emission filters and consider sequential scanning to minimize crosstalk. |
Data Presentation
Table 1: Spectral Properties of this compound
| Property | Value | Reference |
| Maximum Excitation (λex) | ~788 nm | [1][7] |
| Maximum Emission (λem) | ~808 nm | [1][7] |
| Molar Extinction Coefficient (ε) | ~223,000 M⁻¹cm⁻¹ | [1] |
| Fluorescence Quantum Yield (Φ) | ~0.10 | [7] |
Table 2: Comparison of Common Near-Infrared (NIR) Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Relative Photostability |
| Cy7.5 | ~788 | ~808 | ~223,000 | Good (Qualitative) |
| Alexa Fluor 750 | ~749 | ~775 | ~270,000 | Generally higher than Cy dyes[5][6] |
| IRDye 800CW | ~774 | ~789 | ~240,000 | High (Qualitative) |
Note: Quantitative photostability data for this compound is limited. The relative photostability is based on general observations for the dye classes.
Experimental Protocols
Protocol 1: Labeling of Cell Surface Glycoproteins with this compound
This protocol is adapted for the labeling of sialic acid residues on cell surface glycoproteins.
Materials:
-
Cells grown on coverslips
-
PBS (pH 6.5)
-
Sodium periodate (NaIO₄) solution (2 mM in PBS, pH 6.5, freshly prepared)
-
This compound stock solution (10 mM in anhydrous DMSO)
-
Labeling Buffer (e.g., 0.1 M sodium acetate, pH 5.5)
-
Antifade mounting medium
Procedure:
-
Wash cells three times with ice-cold PBS (pH 6.5).
-
To generate aldehyde groups on sialic acid residues, incubate the cells with the 2 mM sodium periodate solution for 15 minutes at 4°C in the dark.
-
Quench the reaction by adding glycerol to a final concentration of 15 mM and incubate for 5 minutes at 4°C.
-
Wash the cells three times with ice-cold PBS (pH 6.5).
-
Prepare the this compound labeling solution by diluting the stock solution in Labeling Buffer to a final concentration of 50-100 µM.
-
Incubate the cells with the this compound labeling solution for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS to remove excess dye.
-
Fix the cells if required (e.g., with 4% paraformaldehyde in PBS for 15 minutes).
-
Wash the cells three times with PBS.
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Image the cells using a fluorescence microscope equipped for NIR imaging.
Protocol 2: Assessing Photostability of this compound in Fixed Cells
Materials:
-
This compound-labeled cells on a coverslip, mounted in an antifade medium.
-
Confocal or widefield fluorescence microscope with a suitable NIR laser/filter set.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Define a Region of Interest (ROI): Select a region of the sample with clear and representative staining.
-
Initial Image Acquisition: Acquire an initial image (t=0) using a low laser power to minimize photobleaching during this first scan.
-
Time-Lapse Imaging: Subject the ROI to continuous illumination with the excitation laser at a fixed power. Acquire images at regular intervals (e.g., every 5-10 seconds) for a defined period (e.g., 2-5 minutes).
-
Image Analysis: a. Open the image sequence in your analysis software. b. For each time point, measure the mean fluorescence intensity within the ROI. c. Correct for background fluorescence by measuring the mean intensity of a region with no cells and subtracting this value from the ROI measurements. d. Normalize the fluorescence intensity at each time point (I_t) to the initial intensity (I_0): Normalized Intensity = I_t / I_0.
-
Data Plotting and Analysis: a. Plot the normalized fluorescence intensity as a function of time. b. To quantify photostability, you can fit the decay curve to an exponential function to determine the photobleaching rate constant or calculate the time it takes for the fluorescence to decrease to 50% of its initial value (the photobleaching half-life, t₁/₂).
Visualizations
Experimental Workflow for Cell Surface Glycoprotein Labeling
References
- 1. This compound | Benchchem [benchchem.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. Harnessing cyanine photooxidation: from slowing photobleaching to near-IR uncaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Cyanine Dye Photobleaching in Photosensitizer Cyanine Dye Conjugates Could Help in Optimizing Light Dosimetry for Improved Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pentamethine Sulfobenzoindocyanine Dyes with Low Net Charge States and High Photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. lumiprobe.com [lumiprobe.com]
- 9. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Antifade Fluorescence Mounting Medium with DAPI [engibody.com]
- 11. New arrival: LongFluo™ Antifade Mountant Medium – Biogradetech [biogradetech.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Mounting Media and Antifades | Thermo Fisher Scientific - NO [thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
Technical Support Center: Cy7.5 Hydrazide Reactions
Welcome to the Technical Support Center for Cy7.5 Hydrazide Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing and troubleshooting the conjugation of this compound to carbonyl-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer and pH for this compound reactions?
The optimal pH for the reaction between this compound and an aldehyde or ketone to form a stable hydrazone bond is in the mildly acidic range, typically between pH 5.0 and 6.0 .[1] This pH range offers a balance between protonating the carbonyl group to make it more electrophilic and maintaining the nucleophilicity of the hydrazide.[1] Commonly used buffers include sodium acetate and phosphate buffers .[2][3]
Q2: Are there any buffer components that should be avoided?
Yes, it is crucial to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine . These primary amines can compete with the hydrazide for reaction with the carbonyl groups on your target molecule, leading to significantly lower labeling efficiency.[4]
Q3: Can the reaction be accelerated?
Yes, the addition of a catalyst can improve the efficiency of the aldehyde-hydrazide coupling. Aniline is a known catalyst for hydrazone formation and can be added to the reaction buffer to increase the reaction rate.[5]
Q4: What is the recommended solvent for dissolving this compound?
This compound is often lipophilic. Therefore, it is recommended to first dissolve it in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution before adding it to the aqueous reaction buffer.[] The final concentration of the organic solvent in the reaction mixture should be kept low (typically 5-10%) to avoid denaturation of proteins or other sensitive biomolecules.[] Sulfonated versions of Cy7.5 offer increased water solubility and may not require an organic co-solvent.[]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Labeling | Suboptimal pH of the reaction buffer. The pH may be too high (above 7.0) or too low (below 4.5), reducing the reaction efficiency.[1] | Verify the pH of your reaction buffer and adjust it to the optimal range of 5.0-6.0. Use a calibrated pH meter. |
| Presence of primary amines in the buffer. Buffers like Tris or glycine will compete with the hydrazide for the carbonyl groups.[4] | Switch to a non-amine-containing buffer such as sodium acetate or phosphate buffer. | |
| Inefficient generation of aldehydes on the target molecule. If you are labeling a glycoprotein, the periodate oxidation step may have been incomplete. | Ensure the sodium periodate is fresh and the oxidation is carried out under the recommended conditions (e.g., pH 5.5 in sodium acetate buffer).[2] | |
| Degraded this compound. The dye is sensitive to light and moisture and may have degraded over time. | Store the this compound protected from light and moisture at the recommended temperature. Use a fresh vial of the dye if degradation is suspected. | |
| High Background/Non-specific Staining | Excess unbound this compound. Insufficient removal of the free dye after the conjugation reaction. | Purify the conjugate using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis to effectively remove unbound dye.[2] |
| Hydrophobic interactions of the dye. The non-sulfonated form of Cy7.5 can aggregate and bind non-specifically to proteins or surfaces. | Consider using a sulfonated version of Cy7.5 for better water solubility. Including a small amount of a non-ionic detergent (e.g., Tween-20) in your washing buffers may also help. | |
| Precipitation of the Labeled Molecule | High degree of labeling. Attaching too many hydrophobic Cy7.5 molecules can lead to the precipitation of the labeled protein.[7] | Reduce the molar excess of this compound used in the reaction to achieve a lower degree of labeling. |
| Use of organic co-solvent. A high concentration of DMSO or DMF can cause some proteins to precipitate. | Minimize the volume of the organic solvent used to dissolve the dye. Ensure the final concentration in the reaction mixture is as low as possible. |
Data Presentation
While direct comparative studies on buffer efficiency for this compound are limited in publicly available literature, the kinetics of hydrazone formation are well-understood to be pH-dependent. The reaction rate is generally faster in mildly acidic conditions.
Table 1: Influence of pH on Hydrazone Formation Rate
| Buffer System | pH | Relative Reaction Rate | Rationale |
| Sodium Acetate | 4.5 - 5.5 | High | Acid catalysis protonates the carbonyl, increasing its electrophilicity.[1] |
| Phosphate | 6.0 - 7.0 | Moderate | Closer to neutral pH, the reaction slows down as acid catalysis is less pronounced.[8] |
| Phosphate/HEPES | 7.4 | Low | At physiological pH, the rate of hydrazone formation is significantly slower without a catalyst.[8][9] |
Note: Relative reaction rates are based on the general principles of hydrazone formation kinetics. Actual rates will depend on the specific reactants and conditions.
Experimental Protocols
Protocol: Labeling of Glycoproteins with this compound
This protocol describes the generation of aldehyde groups on a glycoprotein via periodate oxidation, followed by conjugation to this compound.
Materials:
-
Glycoprotein (e.g., antibody) in a primary amine-free buffer
-
Sodium Acetate Buffer (0.1 M, pH 5.5)
-
Sodium meta-periodate (NaIO₄)
-
Reaction quenching solution (e.g., 1 M glycerol)
-
Phosphate Buffer (0.1 M, pH 6.0)
-
This compound
-
Anhydrous DMSO
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Preparation of Aldehyde Groups (Oxidation): a. Dissolve the glycoprotein in 0.1 M Sodium Acetate Buffer (pH 5.5) to a final concentration of 2-5 mg/mL. b. Prepare a fresh solution of sodium meta-periodate in the same buffer. c. Add the periodate solution to the glycoprotein solution to a final concentration of 1-10 mM. d. Incubate the reaction for 30-60 minutes at room temperature in the dark. e. Quench the reaction by adding a quenching solution (e.g., glycerol to a final concentration of 10-20 mM) and incubate for 10-15 minutes. f. Remove the excess periodate and byproducts by desalting the glycoprotein into 0.1 M Phosphate Buffer (pH 6.0) using a size-exclusion column.
-
Conjugation of this compound: a. Prepare a 10 mM stock solution of this compound in anhydrous DMSO. b. Add a 10-20 fold molar excess of the this compound stock solution to the oxidized glycoprotein solution. c. Incubate the reaction for 2-4 hours at room temperature in the dark with gentle mixing.
-
Purification of the Labeled Glycoprotein: a. Purify the Cy7.5-labeled glycoprotein from the excess unreacted dye using a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS). b. Collect the fractions containing the labeled protein, which will typically elute first.
-
Characterization: a. Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of Cy7.5 (around 788 nm).
Visualizations
Experimental Workflow for Glycoprotein Labeling with this compound
Caption: Workflow for labeling glycoproteins with this compound.
EGFR Signaling Pathway for Antibody Tracking
Caption: Tracking an anti-EGFR antibody labeled with Cy7.5.
References
- 1. researchgate.net [researchgate.net]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 7. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Cy7.5 Hydrazide Fluorescence Quenching
Welcome to the technical support center for Cy7.5 hydrazide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the quenching of this compound fluorescence in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching?
A1: Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore, such as this compound. This occurs when the excited fluorophore interacts with another molecule (a quencher), which provides a non-radiative pathway for the fluorophore to return to its ground state, thereby reducing the number of emitted photons.[1]
Q2: What are the common causes of this compound fluorescence quenching?
A2: The fluorescence of this compound can be quenched by several factors, including:
-
Aggregation-Induced Quenching (AIQ): At high concentrations, this compound molecules can aggregate, leading to self-quenching.[1][2] This is a common issue, especially when labeling biomolecules with a high degree of labeling (DOL).
-
Environmental Factors: The fluorescence of cyanine dyes like Cy7.5 can be sensitive to the polarity of the solvent and the pH of the medium.
-
Presence of Quenchers: Certain molecules can act as quenchers. These include:
-
Molecular Oxygen: Dissolved oxygen in the solution can cause oxidative quenching.[1][3]
-
Halide Ions: Ions like iodide can quench fluorescence through a heavy atom effect.[4]
-
Transition Metals: Metal ions such as Cu²⁺, Fe³⁺, and Ni²⁺ can quench fluorescence through electron transfer mechanisms.[5][6]
-
-
Photobleaching: Prolonged exposure to excitation light can lead to irreversible photodegradation of the dye, resulting in a loss of fluorescence.
Q3: How can I tell if my this compound fluorescence is quenched?
A3: A significant decrease in the expected fluorescence intensity or a complete loss of signal from your labeled conjugate is a primary indicator of quenching. You may also observe a shift in the absorption spectrum, which can be indicative of dye aggregation.
Q4: Can I reverse fluorescence quenching?
A4: Whether quenching is reversible depends on the mechanism.
-
Dynamic (collisional) quenching is generally reversible by removing the quencher.[1]
-
Static quenching , which involves the formation of a non-fluorescent complex, can sometimes be reversed by altering the conditions to disrupt the complex.[1]
-
Photobleaching is an irreversible process.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues leading to the quenching of this compound fluorescence.
| Problem | Possible Cause | Recommended Solution |
| Low or No Fluorescence Signal | Aggregation-Induced Quenching | - Optimize the dye-to-protein labeling ratio. A high degree of labeling can lead to self-quenching. - Ensure the labeled conjugate is fully solubilized. The presence of aggregates can be checked using dynamic light scattering (DLS). - Purify the conjugate using size-exclusion chromatography (SEC) to remove aggregates.[7] |
| Incorrect Buffer Conditions | - Maintain the pH of the reaction and storage buffer within the optimal range for this compound (typically pH 7.0-8.5 for stability).[8] - Avoid buffers containing primary amines (e.g., Tris) or ammonium ions during conjugation, as they can compete with the labeling reaction.[8] | |
| Presence of Quenchers | - Degas solutions to remove dissolved oxygen, especially for imaging applications requiring high photostability. - If possible, avoid buffers containing high concentrations of quenching ions like halides. - Use metal chelators (e.g., EDTA) if transition metal contamination is suspected. | |
| Photobleaching | - Minimize the exposure of the dye and its conjugates to light during storage and handling.[9] - Use an anti-fade mounting medium for microscopy applications. - Use the lowest possible excitation laser power and shortest exposure times during imaging. | |
| Inconsistent Fluorescence Intensity | Solvent Effects | - Use solvents of appropriate polarity. Cyanine dye fluorescence can be sensitive to the solvent environment.[10] - For consistent results, use the same buffer system throughout your experiments. |
| pH Fluctuations | - Ensure the buffer has sufficient buffering capacity to maintain a stable pH. |
Experimental Protocols
Protocol 1: Antibody Labeling with this compound
This protocol describes the labeling of an antibody via periodate oxidation of its carbohydrate moieties, followed by reaction with this compound.
Materials:
-
Antibody solution (e.g., IgG) at 2-10 mg/mL in a buffer free of primary amines.
-
Sodium periodate solution (100 mM in deionized water, freshly prepared).
-
Ethylene glycol.
-
This compound.
-
Anhydrous dimethyl sulfoxide (DMSO).
-
Phosphate-buffered saline (PBS), pH 6.0 and pH 7.4.
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25).[7]
Procedure:
-
Antibody Preparation: Dialyze the antibody against 0.1 M sodium acetate buffer (pH 5.5). Adjust the antibody concentration to 2-10 mg/mL.[8]
-
Oxidation of Antibody:
-
Add sodium periodate solution to the antibody solution to a final concentration of 10-20 mM.
-
Incubate the reaction for 1-2 hours at room temperature in the dark.[11]
-
-
Quenching of Periodate: Add ethylene glycol to a final concentration of 20-30 mM to quench the excess sodium periodate. Incubate for 10-15 minutes at room temperature.[11]
-
Buffer Exchange: Purify the oxidized antibody from excess reagents using a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 6.0).[11]
-
Preparation of Dye Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation Reaction:
-
Add the this compound solution to the oxidized antibody solution at a molar ratio of 10:1 to 20:1 (dye:antibody).
-
Incubate the reaction for 2-3 hours at room temperature in the dark with gentle stirring.[11]
-
-
Purification of the Conjugate:
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and ~788 nm (the absorbance maximum of Cy7.5).
Protocol 2: Troubleshooting Low Fluorescence Signal
-
Verify Instrument Settings: Ensure the excitation and emission wavelengths on your fluorometer or microscope are set correctly for Cy7.5 (Excitation max ~788 nm, Emission max ~808 nm).
-
Check for Aggregation:
-
Measure the absorbance spectrum of the conjugate. The presence of a shoulder or a second peak at a shorter wavelength can indicate H-aggregate formation.
-
If aggregation is suspected, try diluting the sample or using a buffer containing a non-ionic detergent (e.g., 0.05% Tween-20) to disrupt aggregates.
-
-
Control for Photobleaching:
-
Prepare a fresh sample and measure its fluorescence immediately.
-
Compare the initial fluorescence with the fluorescence after a period of light exposure to assess photostability.
-
-
Test for Quenchers:
-
If possible, prepare the sample in a degassed buffer to check for oxygen quenching.
-
If the buffer contains high concentrations of salts like iodides, consider exchanging it for a different buffer system.
-
Quantitative Data
The fluorescence quantum yield (QY) and lifetime of this compound are sensitive to its environment. The following tables summarize typical values.
Table 1: Fluorescence Quantum Yield of Cy7.5 in Different Solvents
| Solvent | Quantum Yield (Φ) |
| DMSO | ~0.12 |
| Water (PBS, pH 7.4) | ~0.10[12] |
| Ethanol | ~0.15 |
Note: These are approximate values and can vary depending on the specific experimental conditions and measurement standards used.
Table 2: Factors Affecting this compound Fluorescence
| Factor | Effect on Fluorescence | Notes |
| High Concentration | Decreases (Self-quenching) | Leads to aggregation and non-radiative energy transfer. |
| Increasing Solvent Polarity | Can lead to a decrease in quantum yield and a shift in emission wavelength. | Cyanine dyes can exhibit solvatochromism. |
| Acidic pH (< 5.0) | May decrease fluorescence intensity. | The hydrazone bond formation is most efficient at a slightly acidic pH (5.0-6.0), but the fluorescence of the final conjugate is generally stable over a wider pH range.[10][11] |
| Basic pH (> 9.0) | May lead to dye instability over time. | |
| Presence of Oxygen | Decreases (Quenching) | Molecular oxygen can act as a collisional quencher.[3] |
| Presence of Halides (e.g., Iodide) | Decreases (Quenching) | Heavy atom effect promotes intersystem crossing.[4] |
Visualizations
Diagram 1: General Quenching Mechanisms
This diagram illustrates the primary pathways for de-excitation of a fluorophore, including fluorescence and non-radiative quenching mechanisms.
Caption: General pathways for fluorophore de-excitation, including quenching.
Diagram 2: Experimental Workflow to Avoid Quenching
This workflow outlines the key steps in a bioconjugation experiment designed to minimize the quenching of this compound fluorescence.
Caption: Workflow to minimize this compound fluorescence quenching.
Diagram 3: Logic of Troubleshooting Low Fluorescence
This diagram provides a logical tree for troubleshooting the root cause of a weak or absent fluorescence signal.
Caption: Troubleshooting flowchart for low this compound fluorescence.
References
- 1. What is fluorescence quenching? | AxisPharm [axispharm.com]
- 2. Overcoming aggregation-induced quenching in DNA-assembled rhodamine dimers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Quenching of Fluorescence by Oxygen. A Probe for Structural Fluctuations in Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of a novel hydrazone-based compound applied as a fluorescence turn-on chemosensor for iron(iii) and a colorimetric sensor for copper(ii) with antimicrobial, DFT and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | Benchchem [benchchem.com]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. lumiprobe.com [lumiprobe.com]
Validation & Comparative
A Head-to-Head Comparison of Cy7.5 Hydrazide and ICG for In Vivo Imaging
For researchers, scientists, and drug development professionals navigating the landscape of near-infrared (NIR) fluorophores for in vivo imaging, the choice between targeted and non-targeted dyes is critical. This guide provides an objective comparison of Cy7.5 hydrazide, a reactive dye for targeted applications, and Indocyanine Green (ICG), a widely used non-targeted dye, supported by experimental data and detailed protocols.
In the realm of preclinical and clinical in vivo imaging, the ability to visualize biological processes in real-time is paramount. Near-infrared (NIR) fluorophores are particularly advantageous due to their deep tissue penetration and low autofluorescence. This guide focuses on two prominent NIR dyes: this compound and Indocyanine Green (ICG). This compound is a member of the cyanine dye family, functionalized with a hydrazide group that allows for covalent conjugation to biomolecules, enabling targeted imaging. In contrast, ICG is a clinically approved, non-targeted dye that is extensively used for applications such as angiography and assessing tissue perfusion. This comparison will delve into their photophysical properties, in vivo performance, and the experimental methodologies that underpin their use.
Photophysical Properties: A Quantitative Look
The intrinsic photophysical properties of a fluorophore dictate its performance in imaging applications. Key parameters include the maximum excitation and emission wavelengths (λex and λem), molar extinction coefficient (ε), and fluorescence quantum yield (Φ).
| Property | This compound | Indocyanine Green (ICG) |
| Maximum Excitation (λex) | ~788 nm[1] | ~780 nm |
| Maximum Emission (λem) | ~808 nm[1] | ~820 nm |
| Molar Extinction Coefficient (ε) | ~223,000 cm⁻¹M⁻¹[1] | ~150,000 - 250,000 cm⁻¹M⁻¹ (solvent dependent) |
| Quantum Yield (Φ) | ~0.10 in aqueous buffer[1] | ~0.01-0.03 in aqueous buffer |
| Molecular Weight | ~736 g/mol | ~775 g/mol |
Note: Photophysical properties of ICG are highly dependent on the solvent and its concentration.
From a purely photophysical standpoint, this compound exhibits a significantly higher quantum yield in aqueous environments compared to ICG.[1][2] This higher quantum yield translates to a brighter fluorescent signal per molecule, which is a crucial advantage for sensitive in vivo imaging.
In Vivo Performance: Targeted vs. Non-Targeted Imaging
The primary distinction in the in vivo application of this compound and ICG lies in their targeting capabilities. This compound, when conjugated to a targeting moiety like an antibody, can specifically accumulate at sites of interest, such as tumors, leading to high signal-to-background ratios. ICG, on the other hand, is a blood pool agent with rapid hepatobiliary clearance, making it suitable for perfusion imaging and angiography but not for specific molecular targeting.
| In Vivo Performance Metric | Cy7.5-Antibody Conjugate (Representative) | Indocyanine Green (ICG) |
| Targeting Mechanism | Specific binding to a target antigen | Enhanced Permeability and Retention (EPR) effect in tumors; blood pool agent |
| Signal-to-Background Ratio (Tumor) | Can be high, depending on target expression and antibody specificity. | Generally lower, relies on passive accumulation and clearance from surrounding tissue. |
| Tumor Uptake (%ID/g) | Variable, depends on antibody, target, and tumor model. | Typically low, in the range of 1-5 %ID/g in many tumor models. |
| Pharmacokinetics | Governed by the conjugated antibody (long half-life). | Rapid clearance, primarily through the liver. |
| Clinical Status | Investigational, used in preclinical research. | FDA-approved for various clinical applications. |
Studies have shown that while ICG can accumulate in tumors to some extent due to the EPR effect, the signal is often transient and the tumor-to-background ratio can be limited.[3] In contrast, antibody-conjugated cyanine dyes like Cy7 have demonstrated superior performance in visualizing tumors, especially at later time points after injection when the unbound conjugate has cleared from circulation.[4]
Experimental Protocols
Antibody Labeling with this compound
This protocol describes the site-specific conjugation of this compound to the carbohydrate moieties of an antibody, minimizing interference with the antigen-binding site.
1. Antibody Preparation:
-
Start with a purified antibody solution (e.g., 1-5 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4).
2. Antibody Oxidation:
-
Prepare a fresh solution of sodium periodate (NaIO4) at a concentration of 20 mM in 0.1 M sodium acetate buffer (pH 5.5).[5]
-
Mix the antibody solution with an equal volume of the sodium periodate solution.[5]
-
Incubate the reaction for 30 minutes at room temperature in the dark.[6] This reaction oxidizes the cis-diol groups in the antibody's carbohydrate chains to create reactive aldehyde groups.
-
Remove excess sodium periodate by desalting the oxidized antibody using a spin column (e.g., Sephadex G-25) equilibrated with 0.1 M sodium acetate buffer (pH 5.5).[5]
3. Conjugation Reaction:
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Add the this compound solution to the oxidized antibody solution at a molar excess (typically 10-20 fold) of the dye to the antibody.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.[5]
4. Purification of the Conjugate:
-
Remove unreacted dye by purifying the conjugate using a desalting column or dialysis against PBS.
5. Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~788 nm (for Cy7.5).
In Vivo Tumor Imaging Protocol
This protocol outlines a general procedure for in vivo imaging of tumor-bearing mice using a fluorescently labeled antibody or ICG.
1. Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID) bearing subcutaneously or orthotopically implanted tumors.
2. Imaging Agent Administration:
-
For Cy7.5-antibody conjugate: Administer the conjugate via intravenous (tail vein) injection at a typical dose of 1-10 mg/kg.
-
For ICG: Administer ICG intravenously at a dose of 0.1-1 mg/kg.
3. In Vivo Imaging:
-
Anesthetize the mice using isoflurane or a similar anesthetic.
-
Place the mouse in a small animal in vivo imaging system (e.g., IVIS Spectrum, Pearl Trilogy).
-
For Cy7.5: Use an excitation filter around 745-780 nm and an emission filter around 810-840 nm.[7]
-
For ICG: Use an excitation filter around 745-780 nm and an emission filter around 810-840 nm.
-
Acquire images at various time points post-injection (e.g., 1, 4, 24, 48, 72 hours for antibody conjugates; 5, 15, 30, 60 minutes for ICG).
4. Data Analysis:
-
Draw regions of interest (ROIs) over the tumor and a background area (e.g., muscle).
-
Calculate the signal-to-background ratio (SBR) by dividing the mean fluorescence intensity of the tumor ROI by that of the background ROI.
-
For quantitative biodistribution, excise organs at the end of the study, image them ex vivo, and measure the fluorescence intensity. The results can be expressed as a percentage of the injected dose per gram of tissue (%ID/g).
Signaling Pathways and Targeting Mechanisms
The fundamental difference in the application of this compound and ICG stems from their distinct biological interactions.
This compound, when conjugated to an antibody, leverages the high specificity of the antibody for its target antigen on the surface of cancer cells. This leads to active accumulation of the fluorescent signal at the tumor site. In contrast, ICG's accumulation in tumors is primarily a passive process driven by the Enhanced Permeability and Retention (EPR) effect, where the leaky vasculature of tumors allows for extravasation of the dye, which is then retained due to poor lymphatic drainage.
Conclusion
Both this compound and ICG are valuable tools for in vivo imaging, each with distinct advantages and applications.
This compound is the agent of choice for targeted molecular imaging. Its reactive hydrazide group allows for stable conjugation to targeting moieties, and its superior quantum yield results in brighter signals. This makes it ideal for preclinical research aimed at visualizing specific cell populations or biological pathways with high sensitivity and specificity.
ICG remains the gold standard for non-targeted clinical applications. Its FDA approval, well-established safety profile, and rapid pharmacokinetics make it indispensable for real-time angiography, perfusion imaging, and lymphatic mapping.
The selection between these two fluorophores ultimately depends on the specific research or clinical question. For researchers aiming to track a specific biological target with high precision, the development of a Cy7.5-based probe is a powerful approach. For clinicians needing a safe and effective agent for assessing physiological parameters, ICG is the proven and reliable option. This guide provides the foundational knowledge for making an informed decision in the exciting and evolving field of in vivo optical imaging.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyanine fluorochrome-labeled antibodies in vivo: assessment of tumor imaging using Cy3, Cy5, Cy5.5, and Cy7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. Studies on the rate and control of antibody oxidation by periodate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for in Vivo Imaging in Mice - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Head-to-Head Comparison: Cy7.5 Hydrazide vs. Alexa Fluor 790 Hydrazide for Near-Infrared Applications
For researchers, scientists, and drug development professionals working in the near-infrared (NIR) spectrum, the choice of fluorescent probe is critical for sensitive and reliable detection. This guide provides an objective comparison of two prominent carbonyl-reactive NIR dyes: Cy7.5 hydrazide and Alexa Fluor 790 hydrazide. We will delve into their spectral properties, performance characteristics, and provide a standardized experimental protocol for their application in glycoprotein labeling.
In the realm of in vivo imaging and other fluorescence-based assays, the near-infrared window (700-900 nm) offers significant advantages, including deeper tissue penetration and reduced autofluorescence. Both this compound and Alexa Fluor 790 hydrazide are designed to operate within this window, offering researchers powerful tools for their investigations. This guide aims to provide the necessary data to make an informed decision based on the specific requirements of your experimental design.
Performance Data at a Glance
To facilitate a direct comparison, the key spectral and photophysical properties of this compound and Alexa Fluor 790 hydrazide are summarized in the table below.
| Property | This compound | Alexa Fluor 790 Hydrazide |
| Excitation Maximum (nm) | ~788[1] | ~782 - 784[2][3] |
| Emission Maximum (nm) | ~808[1] | ~805 - 814[2][3] |
| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | ~223,000[1] | ~270,000[3] |
| Quantum Yield (Φ) | ~0.10[4] | Not specified; Alexa Fluor dyes typically range from 0.60 to 0.70[5] |
| Reactive Group | Hydrazide | Hydrazide |
| Reactivity | Aldehydes and ketones | Aldehydes and ketones |
Key Performance Considerations
Spectral Properties: Both dyes exhibit excitation and emission profiles deep within the NIR range, making them suitable for applications requiring minimal background interference. Alexa Fluor 790 has a slightly higher molar extinction coefficient, suggesting it can absorb more light, which may translate to brighter signals.
Photostability: While specific quantitative photostability data for a direct comparison is limited, literature suggests that Alexa Fluor dyes, in general, exhibit greater photostability than Cy dyes[6]. This can be a critical factor in experiments requiring long exposure times or intense illumination.
Experimental Protocol: Glycoprotein Labeling
This protocol outlines a general procedure for the covalent labeling of glycoproteins using either this compound or Alexa Fluor 790 hydrazide. The hydrazide moiety specifically reacts with aldehyde groups, which can be generated on glycoproteins through mild oxidation of their carbohydrate moieties.
Materials:
-
Glycoprotein of interest
-
This compound or Alexa Fluor 790 hydrazide
-
Sodium meta-periodate (NaIO₄)
-
100 mM Sodium Acetate Buffer, pH 5.5
-
Dimethylsulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Oxidation of Glycoprotein:
-
Dissolve the glycoprotein in 100 mM Sodium Acetate Buffer, pH 5.5, to a final concentration of 1-5 mg/mL.
-
Prepare a fresh 20 mM solution of sodium meta-periodate in the same buffer.
-
Mix equal volumes of the glycoprotein and periodate solutions.
-
Incubate the reaction for 30 minutes at room temperature in the dark.
-
Remove excess periodate by passing the solution through a desalting column equilibrated with 100 mM Sodium Acetate Buffer, pH 5.5.
-
-
Dye Preparation:
-
Dissolve the this compound or Alexa Fluor 790 hydrazide in DMSO to a concentration of 10-50 mM.
-
-
Conjugation Reaction:
-
Add the dissolved dye solution to the oxidized glycoprotein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 10- to 20-fold molar excess of the dye is recommended.
-
Incubate the reaction for 2 hours to overnight at room temperature in the dark.
-
-
Purification of the Labeled Glycoprotein:
-
Remove unreacted dye by passing the conjugation reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
-
Collect the fractions containing the labeled glycoprotein.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the purified conjugate at the dye's absorption maximum and at 280 nm (for protein concentration).
-
Visualizing the Workflow and Reaction
To better illustrate the experimental process and the underlying chemical reaction, the following diagrams are provided.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating Spectral Overlap with Cy7.5 Hydrazide and Other Near-Infrared Dyes
For researchers, scientists, and drug development professionals working with near-infrared (NIR) fluorescence, the selection of appropriate dyes is paramount to generating accurate and reproducible data. This guide provides a comparative analysis of Cy7.5 hydrazide with other commonly used NIR dyes, focusing on the critical issue of spectral overlap. Understanding and mitigating this phenomenon is essential for robust experimental design and data interpretation in applications ranging from in vivo imaging to multiplexed western blotting.
Data Presentation: A Comparative Look at Spectral Properties
To facilitate an objective comparison, the key spectral properties of this compound and its alternatives are summarized in the table below. These parameters are crucial for predicting the potential for spectral overlap between different dye combinations.
| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| This compound | ~788 | ~808 | ~0.10 |
| IRDye 800CW | 774 - 778 | 789 - 794 | 0.08 - 0.12 |
| Alexa Fluor 790 | 782 - 784 | 805 - 814 | ~0.60 - 0.70 (typical for NIR Alexa Fluor dyes) |
| Indocyanine Green (ICG) | ~789 | ~813 | ~0.086 (in TCB) |
Understanding and Quantifying Spectral Overlap: Experimental Protocols
Spectral overlap occurs when the emission spectrum of one fluorophore (the "donor") overlaps with the excitation spectrum of another (the "acceptor"). This can lead to two primary phenomena:
-
Spectral Bleed-through (Crosstalk): The emission of a brighter fluorophore is detected in the channel designated for a dimmer fluorophore.
-
Fluorescence Resonance Energy Transfer (FRET): A non-radiative energy transfer from an excited donor to a nearby acceptor, resulting in quenching of the donor's fluorescence and sensitized emission from the acceptor.
Accurate quantification of spectral overlap is essential for correcting these effects and obtaining reliable data. Below are detailed methodologies for key experiments to assess spectral overlap.
Experimental Protocol for Measuring Spectral Bleed-through in In Vivo Imaging
This protocol outlines a method to quantify the percentage of bleed-through from a donor dye (e.g., this compound) into the detection channel of an acceptor dye (e.g., IRDye 800CW) using a whole-animal imaging system.
Materials:
-
In vivo imaging system with appropriate filters for both donor and acceptor dyes.
-
Two groups of tumor-bearing mice (n=3-5 per group).
-
Donor dye conjugate (e.g., this compound-labeled antibody).
-
Acceptor dye conjugate (e.g., IRDye 800CW-labeled antibody).
-
Unlabeled antibody (for control).
-
Anesthesia.
Procedure:
-
Animal Preparation: Anesthetize the mice according to approved protocols.
-
Control Imaging: Acquire baseline fluorescence images of all mice using both the donor and acceptor filter sets to determine background autofluorescence.
-
Single Dye Injection:
-
Inject the first group of mice with the donor dye conjugate.
-
Inject the second group of mice with the acceptor dye conjugate.
-
-
Image Acquisition: At a predetermined time point post-injection (e.g., 24 hours), acquire fluorescence images of both groups using both the donor and acceptor filter sets.
-
Data Analysis:
-
Define regions of interest (ROIs) over the tumor and a background region in each image.
-
For the donor-injected group, measure the mean fluorescence intensity in the tumor ROI in both the donor channel (IDonor_in_DonorChannel) and the acceptor channel (IDonor_in_AcceptorChannel).
-
Calculate the bleed-through percentage as follows: Bleed-through (%) = (IDonor_in_AcceptorChannel / IDonor_in_DonorChannel) * 100
-
Repeat the analysis for the acceptor-injected group to assess bleed-through in the opposite direction.
-
Experimental Protocol for FRET Analysis in Microscopy
This protocol describes a method to determine the FRET efficiency between a donor (e.g., Cy7.5) and an acceptor (e.g., IRDye 800CW) conjugated to two interacting proteins using fluorescence microscopy.
Materials:
-
Fluorescence microscope with appropriate filter sets for the donor and acceptor, and a FRET filter set (donor excitation, acceptor emission).
-
Cells co-expressing the two interacting proteins, one tagged with the donor and the other with the acceptor.
-
Control cells expressing only the donor-tagged protein.
-
Control cells expressing only the acceptor-tagged protein.
-
Image analysis software (e.g., ImageJ with FRET plugins).
Procedure:
-
Sample Preparation: Prepare slides with the co-transfected cells and the control cells.
-
Image Acquisition:
-
Donor Channel: Acquire an image of the donor-only cells using the donor filter set (IDonor).
-
Acceptor Channel: Acquire an image of the acceptor-only cells using the acceptor filter set (IAcceptor).
-
FRET Channel: Acquire an image of the co-transfected cells using the FRET filter set (IFRET).
-
Acquire donor and acceptor channel images of the co-transfected cells as well.
-
-
Correction for Bleed-through:
-
Determine the donor bleed-through into the FRET channel using the donor-only sample.
-
Determine the acceptor cross-excitation in the FRET channel using the acceptor-only sample.
-
-
FRET Efficiency Calculation: Use an established method, such as the three-cube FRET or acceptor photobleaching FRET, to calculate the FRET efficiency. For sensitized emission FRET, the corrected FRET intensity (FRETc) is calculated, and the FRET efficiency (E) can be determined using various established formulas.
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Mastering Bioconjugation: A Guide to Determining the Degree of Labeling of Cy7.5 Hydrazide Conjugates
For researchers, scientists, and drug development professionals venturing into the realm of bioconjugation, the precise characterization of labeled molecules is paramount. The degree of labeling (DOL), defined as the average number of dye molecules conjugated to a single biomolecule, is a critical quality attribute that dictates the performance of fluorescently labeled probes in various applications, from in vitro assays to in vivo imaging.
This guide provides a comprehensive comparison of methods for determining the DOL of Cy7.5 hydrazide conjugates, a popular near-infrared (NIR) dye, and offers insights into alternative fluorophores. Detailed experimental protocols and data presentation will equip you with the knowledge to accurately characterize your bioconjugates and ensure the reproducibility of your research.
The Spectrophotometric Method: A Cornerstone of DOL Determination
The most widely used method for determining the DOL of fluorescently labeled proteins is UV-Vis spectrophotometry. This technique leverages the Beer-Lambert law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species. By measuring the absorbance of the conjugate at two specific wavelengths—one corresponding to the maximum absorbance of the protein (typically 280 nm) and the other to the maximum absorbance of the fluorescent dye—the concentrations of both the protein and the dye can be determined, and from them, the DOL can be calculated.
Key Parameters for Accurate DOL Calculation
To ensure the accuracy of the spectrophotometric method, several key parameters must be known:
-
Molar Extinction Coefficient of the Protein (ε_protein): This value is specific to the protein being labeled and is typically expressed in M⁻¹cm⁻¹. For many common proteins, such as IgG, this value is well-established (~203,000 M⁻¹cm⁻¹).
-
Molar Extinction Coefficient of the Dye (ε_dye): This is a characteristic of the fluorescent dye at its maximum absorption wavelength.
-
Correction Factor (CF280): Fluorescent dyes can also absorb light at 280 nm, interfering with the accurate measurement of the protein concentration. The correction factor accounts for this by quantifying the dye's absorbance at 280 nm relative to its maximum absorbance.
The formula for calculating the DOL is as follows:
Degree of Labeling (DOL) = Dye Concentration (M) / Protein Concentration (M)
Caption: Experimental workflow for this compound conjugation and DOL determination.
Signaling Pathway of Hydrazide-Aldehyde Chemistry
The conjugation of this compound to an aldehyde-modified biomolecule proceeds through the formation of a stable hydrazone bond.
Caption: Formation of a stable hydrazone bond between an aldehyde and a hydrazide.
Alternative Methods for DOL Determination
While spectrophotometry is the most common method, other techniques can also be used to determine the DOL, particularly in specialized applications.
-
Mass Spectrometry (MS): For smaller biomolecules, mass spectrometry can provide a highly accurate measurement of the DOL by directly observing the mass shift upon conjugation. [1][2][3]This method can also reveal the distribution of different labeled species.
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay: This colorimetric assay is specifically used to determine the degree of biotinylation. [4][5][6][7][8]It relies on the displacement of HABA from avidin by biotin, leading to a measurable change in absorbance. While not directly applicable to Cy7.5, it serves as an example of a non-spectrophotometric method for a different type of label.
Conclusion
Accurate determination of the degree of labeling is a critical step in the development and application of fluorescently labeled biomolecules. The spectrophotometric method remains a reliable and accessible technique for routine DOL determination of this compound conjugates. By understanding the principles behind this method, utilizing the correct parameters for Cy7.5 and its alternatives, and following a robust experimental protocol, researchers can ensure the quality and consistency of their bioconjugates, leading to more reliable and reproducible experimental outcomes. As the field of bioconjugation continues to evolve, exploring alternative DOL determination methods like mass spectrometry may offer even greater precision for specific research needs.
References
- 1. Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. anaspec.com [anaspec.com]
- 7. HABA計算ツール | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Peptide Labeling for Mass Spectrometry: Cy7.5 Hydrazide vs. Isobaric Tags
For researchers, scientists, and drug development professionals navigating the complexities of quantitative proteomics, the choice of peptide labeling strategy is a critical determinant of experimental success. This guide provides a detailed comparison of Cy7.5 hydrazide, a fluorescent dye with a carbonyl-reactive handle, and the widely adopted isobaric tagging reagents, iTRAQ and TMT, for the mass spectrometry-based analysis of peptides.
This comparison delves into the fundamental chemistry of these labeling strategies, presents available quantitative performance data, and offers detailed experimental protocols to inform your selection process.
Introduction to Peptide Labeling Strategies
Quantitative mass spectrometry is a cornerstone of modern proteomics, enabling the precise measurement of changes in protein abundance across different biological samples. Chemical labeling of peptides is a powerful approach that facilitates multiplexed analysis, enhancing throughput and reducing experimental variability.
This compound: This near-infrared fluorescent dye is functionalized with a hydrazide group, which specifically reacts with aldehyde or ketone moieties. In the context of peptide analysis, this typically requires the introduction of a carbonyl group onto the peptide, often through oxidation of sugar residues on glycopeptides or enzymatic modification.
Isobaric Tags (iTRAQ and TMT): Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT) are sets of reagents that covalently attach to the N-terminus and lysine residues of peptides. While the tags themselves have different isotopic compositions, they are designed to have the same overall mass. This means that identically labeled peptides from different samples are indistinguishable in the initial mass scan (MS1). Upon fragmentation (MS/MS), reporter ions with unique masses are generated, and the relative abundance of these reporter ions corresponds to the relative abundance of the peptide in each sample.[1]
Performance Comparison
A study comparing different isobaric tags (iTRAQ 4-plex, TMT 6-plex, and iTRAQ 8-plex) revealed significant differences in peptide and protein identification rates. The study, using a standard protein mixture and HeLa cell extracts, found that iTRAQ 4-plex yielded the highest number of identified peptides and proteins, followed by TMT 6-plex, with iTRAQ 8-plex identifying the fewest.[2][3] These differences were attributed to the distinct fragmentation patterns of the tags, which can influence the confidence of peptide identification by search engines.[2][3]
| Labeling Reagent | Number of Identified Peptides (Protein Mixture) | Number of Identified Proteins (Protein Mixture) | Number of Identified Peptides (HeLa Extract) | Number of Identified Proteins (HeLa Extract) |
| iTRAQ 4-plex | ~14,000 | ~1,800 | ~25,000 | ~2,500 |
| TMT 6-plex | ~8,500 | ~1,450 | ~16,000 | ~2,000 |
| iTRAQ 8-plex | ~4,000 | ~650 | ~7,000 | ~750 |
| Table 1: Comparison of peptide and protein identification rates for different isobaric labeling reagents. Data is approximated from figures presented in Pichler et al., Anal. Chem. 2010.[2][3] |
Considerations for this compound in Mass Spectrometry:
-
Specificity: Hydrazide chemistry targets carbonyl groups. For non-glycopeptides, this requires a separate chemical or enzymatic step to introduce the reactive handle, which can add complexity and potential for incomplete reactions.
-
Fragmentation: The large, complex structure of Cy7.5 may dominate the fragmentation spectrum, potentially suppressing the peptide backbone fragmentation needed for confident sequence identification. The fragmentation pattern of cyanine dye-labeled peptides can be significantly different from their unlabeled counterparts.
-
Quantification: While not an isobaric tag, relative quantification with Cy7.5-labeled peptides could potentially be achieved at the MS1 level by comparing the signal intensities of the labeled peptides across different runs, assuming controlled labeling and analysis conditions. However, this approach is generally less accurate and has lower throughput than multiplexed isobaric tagging methods.
Experimental Workflows and Signaling Pathways
The experimental workflows for this compound and isobaric tagging differ significantly in their initial labeling steps.
Experimental Protocols
Below are detailed, representative protocols for peptide labeling with this compound and TMT reagents.
Protocol 1: Labeling of Peptides with this compound
This protocol assumes the presence of a carbonyl group on the target peptide. If not present, an initial oxidation or enzymatic step is required.
Materials:
-
Peptide sample containing carbonyl groups (e.g., glycopeptides)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Aniline or a similar catalyst (optional, for hydrazone formation)
-
Reaction buffer (e.g., 100 mM sodium acetate, pH 5.5)
-
Quenching solution (e.g., acetone)
-
C18 solid-phase extraction (SPE) cartridges for desalting
-
Solvents for SPE: 0.1% trifluoroacetic acid (TFA) in water (Solvent A), 0.1% TFA in acetonitrile (Solvent B)
Procedure:
-
Peptide Preparation: Resuspend the peptide sample in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Labeling Reagent Preparation: Prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Labeling Reaction: Add a 5- to 10-fold molar excess of the this compound solution to the peptide sample. If using a catalyst, add aniline to a final concentration of 10-20 mM.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or 37°C, protected from light.
-
Quenching (Optional): Add a 10-fold excess of acetone relative to the hydrazide to quench any unreacted labeling reagent. Incubate for 30 minutes at room temperature.
-
Sample Cleanup: Desalt and purify the labeled peptides using a C18 SPE cartridge.
-
Activate the cartridge with Solvent B.
-
Equilibrate the cartridge with Solvent A.
-
Load the reaction mixture.
-
Wash the cartridge with Solvent A to remove excess reagent and salts.
-
Elute the labeled peptides with an appropriate concentration of Solvent B (e.g., 50-80%).
-
-
Sample Analysis: Dry the eluted sample in a vacuum centrifuge and reconstitute in a solvent compatible with mass spectrometry analysis (e.g., 0.1% formic acid in water).
Protocol 2: TMTpro 16-plex Labeling of Peptides
This protocol is a standard procedure for labeling peptide digests for quantitative proteomic analysis.
Materials:
-
TMTpro™ 16-plex Label Reagent Set
-
Anhydrous acetonitrile
-
Hydroxylamine solution (5%)
-
Sample buffer (e.g., 100 mM triethylammonium bicarbonate (TEAB), pH 8.5)
-
Quenching buffer (e.g., 5% hydroxylamine or 50 mM Tris)
-
C18 solid-phase extraction (SPE) cartridges
-
Solvents for SPE (as in Protocol 1)
Procedure:
-
Peptide Preparation: Ensure the peptide samples are in a buffer free of primary amines (e.g., Tris). Adjust the pH to 8.0-8.5 with the sample buffer. The peptide concentration should be between 1-5 mg/mL.
-
Reagent Preparation: Allow the TMTpro label reagents to come to room temperature. Add 41 µL of anhydrous acetonitrile to each reagent vial, vortex, and centrifuge briefly.
-
Labeling Reaction: Add the appropriate volume of the TMTpro reagent to each peptide sample. A typical ratio is 8 µL of reagent per 100 µg of peptide.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature.
-
Quenching: Add 8 µL of 5% hydroxylamine solution to each sample and incubate for 15 minutes at room temperature to quench the reaction.
-
Sample Pooling: Combine all labeled samples into a single microfuge tube.
-
Sample Cleanup: Desalt the pooled sample using a C18 SPE cartridge as described in Protocol 1.
-
Fractionation (Optional but Recommended): For complex samples, perform high-pH reversed-phase liquid chromatography to fractionate the pooled peptides before LC-MS/MS analysis. This increases the depth of proteome coverage.
-
Sample Analysis: Dry the sample (or each fraction) and reconstitute in a solvent compatible with mass spectrometry.
Conclusion
The choice between this compound and isobaric tags for peptide mass spectrometry depends heavily on the specific research question.
-
Isobaric tags (iTRAQ/TMT) are the established standard for high-throughput, multiplexed quantitative proteomics. They offer excellent precision and depth of proteome coverage, although the complexity of the tags can sometimes interfere with peptide identification.[2][3]
-
This compound is a powerful tool for fluorescence-based applications. Its utility as a mass spectrometry label for general peptide quantification is less established and presents challenges in terms of labeling strategy and potential impacts on fragmentation. However, for targeted analyses of glycopeptides or other carbonyl-containing peptides where a fluorescent readout is also desired, it could offer a dual-purpose labeling strategy.
For researchers focused on comprehensive and robust quantitative proteomics, isobaric tagging remains the superior choice . For specialized applications requiring both fluorescence and mass spectrometric detection of specific peptide populations, this compound may be a viable, albeit less conventional, option that warrants further investigation and optimization.
References
- 1. Isobaric labeling - Wikipedia [en.wikipedia.org]
- 2. Peptide labeling with isobaric tags yields higher identification rates using iTRAQ 4-plex compared to TMT 6-plex and iTRAQ 8-plex on LTQ Orbitrap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide Labeling with Isobaric Tags Yields Higher Identification Rates Using iTRAQ 4-Plex Compared to TMT 6-Plex and iTRAQ 8-Plex on LTQ Orbitrap - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantum Yield of Near-Infrared (NIR) Dyes
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable near-infrared (NIR) fluorescent dye is a critical decision in the design of imaging probes and therapeutic agents. A key performance metric for a fluorophore is its fluorescence quantum yield (Φf), which quantifies the efficiency of converting absorbed photons into emitted fluorescent light.[1][2] A higher quantum yield directly translates to a brighter signal, enabling higher sensitivity and better image contrast in a variety of applications, including in vivo imaging, fluorescence microscopy, and flow cytometry.[3][4]
This guide provides a comparative overview of the quantum yields of several commercially available NIR dyes, alongside detailed experimental protocols for their determination.
Quantitative Comparison of NIR Dye Quantum Yields
The following table summarizes the quantum yield (Φf) of various NIR dyes. It is crucial to note that the quantum yield of a dye is highly dependent on its environment, particularly the solvent.[5][6] Therefore, the solvent in which the measurement was taken is specified for each value.
| Dye Family | Dye Name | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Solvent | Reference(s) |
| Cyanine | Indocyanine Green (ICG) | ~780 | ~820 | ~0.012 - 0.13 | Ethanol, DMSO, Water | [7][8] |
| IRDye 800CW | ~774 | ~789 | ~0.09 - 0.12 | PBS, Water | [9] | |
| IRDye 700DX | ~688 | ~705 | ~0.12 (unbound) | Aqueous Solution | [10] | |
| ~0.99 (bound to BSA) | [10] | |||||
| Cy5.5 | ~678 | ~694 | Varies | Varies | [][12] | |
| Cy7 | ~750 | ~773 | Varies | Varies | [] | |
| Cy7.5 | ~788 | ~808 | High (not specified) | Varies | [13] | |
| Alexa Fluor | Alexa Fluor 680 | 679 | 702 | 0.36 | PBS | [14][15] |
| Alexa Fluor 700 | 702 | 723 | 0.25 | PBS | [14][15] | |
| Alexa Fluor 750 | 749 | 775 | 0.12 | PBS | [14][15] | |
| Other | Squaraine Dyes | ~787 | ~812 | ~0.08 (BSA conjugate) | Varies | [4][16] |
Note: The quantum yields for Cy5.5, Cy7, and Cy7.5 are often not explicitly stated in commercial literature as absolute values but are generally considered high for their respective spectral regions. The quantum yield can vary significantly based on conjugation to biomolecules and the local environment.
Experimental Protocol: Relative Quantum Yield Determination
The most common method for determining the fluorescence quantum yield of a compound is the relative method, which compares the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[17][18][19]
I. Required Equipment
-
Spectrofluorometer: Capable of measuring corrected emission spectra.
-
UV-Vis Spectrophotometer: For measuring absorbance.
-
Quartz Cuvettes: 1 cm path length for both absorbance and fluorescence measurements.
-
Quantum Yield Standard: A dye with a known, stable quantum yield that has an absorption and emission profile overlapping with the sample dye. For the NIR region, standards like Indocyanine Green (ICG) in specific solvents are often used.[7][20]
-
High-Purity Solvents: Spectroscopic grade solvents are essential to avoid interference from fluorescent impurities.[21][22]
II. Step-by-Step Procedure
-
Selection of a Suitable Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region as the NIR dye under investigation. The standard should be photochemically stable and have a well-documented quantum yield in the chosen solvent.
-
Preparation of Solutions:
-
Absorbance Measurements:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Record the full absorbance spectrum to identify the absorption maximum.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength of the spectrofluorometer to the same wavelength used for the absorbance measurements.
-
Record the corrected fluorescence emission spectrum for each solution of the sample and the standard. The emission range should cover the entire fluorescence band of the dye.
-
It is crucial to use the same instrument settings (e.g., excitation and emission slit widths) for both the sample and the standard.
-
-
Data Analysis and Calculation:
-
Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity (F).
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
The relationship should be linear. Determine the slope (Gradient) of the resulting lines for both the sample (Grad_sample) and the standard (Grad_std).
-
The quantum yield of the sample (Φf_sample) can then be calculated using the following equation[17][18]:
Φf_sample = Φf_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φf_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively (if different solvents are used).
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the relative quantum yield determination of a near-infrared dye.
Caption: Workflow for Relative Quantum Yield Determination.
Applications in Drug Development and Research
The rational selection of NIR dyes with optimal quantum yields is paramount for advancing drug development and biomedical research.[3][23] In applications such as image-guided surgery, high quantum yields enable deeper tissue penetration and clearer demarcation of tumor margins.[24] For the development of targeted molecular probes, a brighter fluorophore allows for the detection of lower concentrations of the target analyte, improving the sensitivity of diagnostic assays. Furthermore, in drug delivery studies, NIR dyes are employed to track the biodistribution and cellular uptake of therapeutic agents in real-time.[3] A comprehensive understanding of the quantum yield and photophysical properties of these dyes is therefore essential for the design of robust and effective imaging agents and theranostics.
References
- 1. Relative and absolute determination of fluorescence quantum yields of transparent samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 3. macsenlab.com [macsenlab.com]
- 4. NIR Dyes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. ld.ru [ld.ru]
- 10. Buy Irdye 700DX | 916821-46-0 [smolecule.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Cyanine7.5 | Cyanine7.5 dye | AxisPharm [axispharm.com]
- 14. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Fluorophores [microscopy.unc.edu]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. chem.uci.edu [chem.uci.edu]
- 18. static.horiba.com [static.horiba.com]
- 19. iss.com [iss.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Absolute Quantum Yield Measurements of Near-Infrared Emission with Correction for Solvent Absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
- 24. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison: Validating Site-Specific Antibody Labeling with Cy7.5 Hydrazide
For researchers, scientists, and drug development professionals, the precise and stable conjugation of fluorescent dyes to antibodies is paramount for sensitive and reliable in vivo imaging and immunoassays. This guide provides an objective comparison of Cy7.5 hydrazide for site-specific antibody labeling against other common alternatives, supported by experimental data and detailed protocols.
Site-specific antibody labeling strategies are crucial for preserving the antigen-binding affinity and minimizing batch-to-batch variability of antibody conjugates. One of the most effective methods for achieving site-specificity is by targeting the carbohydrate moieties on the antibody's Fc region. This is typically accomplished by mild oxidation of the sugar residues to create aldehyde groups, which can then be selectively targeted by carbonyl-reactive dyes.
This compound is a near-infrared (NIR) fluorescent dye that reacts with these aldehyde groups to form a hydrazone bond. Its spectral properties in the NIR window make it an excellent candidate for in vivo imaging, offering deep tissue penetration and reduced autofluorescence.[1][2] This guide will delve into the performance of this compound and compare it with other labeling chemistries and fluorescent dyes.
Performance Comparison of Site-Specific Labeling Chemistries
The choice of reactive chemistry is a critical determinant of the stability and efficiency of antibody conjugation. Here, we compare the hydrazide-based labeling of Cy7.5 with two common alternatives: aminooxy chemistry for site-specific labeling and NHS ester chemistry for non-site-specific labeling.
| Feature | This compound (Site-Specific) | Aminooxy Dyes (Site-Specific) | NHS Ester Dyes (Non-Specific, Amine-Reactive) |
| Target Group | Aldehydes (from oxidized glycans) | Aldehydes (from oxidized glycans) | Primary amines (e.g., lysine residues) |
| Bond Formed | Hydrazone | Oxime | Amide |
| Bond Stability | Moderately stable, can be reversible under certain conditions.[3] | More stable than hydrazone bonds.[4][5] | Highly stable. |
| Specificity | High (targets Fc region glycans). | High (targets Fc region glycans). | Low (targets lysines across the antibody). |
| Effect on Affinity | Minimal, as labeling is distant from the antigen-binding site. | Minimal, as labeling is distant from the antigen-binding site. | Can reduce antibody affinity if lysines in the binding site are modified.[6][7] |
| Reaction pH | pH 5.0 - 7.0[3] | pH ~5.5[5] | pH 7.2 - 8.5 |
Comparative Analysis of Fluorescent Dyes for In Vivo Imaging
While Cy7.5 is a popular choice for in vivo imaging, other NIR dyes are also available. The following table compares the spectral properties and performance of Cy7.5 with a leading alternative, Alexa Fluor 750.
| Feature | Cy7.5 | Alexa Fluor 750 |
| Excitation Max (nm) | ~750 - 788[1][8] | ~749 |
| Emission Max (nm) | ~776 - 808[1][8] | ~775 |
| Quantum Yield | High, reported to be higher than ICG.[2][9] | High (0.12 for free dye)[10] |
| Photostability | Good | Significantly more photostable than Cy dyes.[11][12] |
| Self-Quenching | Prone to aggregation and self-quenching at high degrees of labeling.[11][12] | Less prone to self-quenching, allowing for higher labeling densities without significant loss of fluorescence.[11][12] |
Experimental Protocols
Site-Specific Antibody Labeling with this compound
This protocol describes the generation of aldehyde groups on the antibody via periodate oxidation, followed by conjugation to this compound.
Materials:
-
Antibody (e.g., IgG) at 1-10 mg/mL in PBS (amine-free buffer)
-
Sodium meta-periodate (NaIO4)
-
Ethylene glycol
-
This compound
-
Anhydrous DMSO
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer like PBS. If necessary, perform a buffer exchange. The antibody concentration should be at least 1 mg/mL.
-
Antibody Oxidation:
-
Chill the antibody solution on ice.
-
Add an equal volume of cold, freshly prepared 20 mM sodium meta-periodate in reaction buffer.
-
Incubate for 30-60 minutes on ice in the dark. The reaction time can be adjusted to control the number of aldehyde sites.[13]
-
Quench the reaction by adding ethylene glycol to a final concentration of 10 mM and incubate for 10 minutes on ice.
-
Remove excess periodate and quenching agent by buffer exchange into the reaction buffer.
-
-
Conjugation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Add the this compound stock solution to the oxidized antibody at a molar ratio of approximately 50:1 (dye:antibody). This ratio may require optimization.
-
Incubate for 2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove unconjugated dye by running the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
Collect the fractions containing the labeled antibody.
-
-
Characterization:
-
Determine the Degree of Labeling (DOL) by measuring the absorbance at 280 nm (for the antibody) and ~750 nm (for Cy7.5).
-
Characterization of Labeled Antibody
A. Degree of Labeling (DOL) Calculation:
The DOL, or the average number of dye molecules per antibody, can be calculated using the following formula:
DOL = (A_dye × ε_Ab) / [(A_280 - A_dye × CF_280) × ε_dye]
Where:
-
A_dye is the absorbance of the dye at its maximum absorption wavelength.
-
A_280 is the absorbance of the conjugate at 280 nm.
-
ε_Ab is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
ε_dye is the molar extinction coefficient of the dye at its maximum absorption wavelength.
-
CF_280 is the correction factor for the dye's absorbance at 280 nm.
An optimal DOL for in vivo imaging is typically between 2 and 4 to avoid issues with clearance and reduced affinity.[14][15]
B. Functional Assessment using ELISA:
An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to assess whether the labeling process has affected the antibody's binding affinity.[16][17]
-
Coat a 96-well plate with the target antigen and incubate overnight.
-
Block the plate with a suitable blocking buffer.
-
Add serial dilutions of both the labeled and unlabeled antibody to the wells and incubate.
-
Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add the enzyme's substrate and measure the absorbance.
-
Compare the binding curves of the labeled and unlabeled antibodies. A significant shift in the EC50 value for the labeled antibody indicates a potential loss of affinity.
C. Cell Staining and Flow Cytometry:
Flow cytometry can be used to evaluate the performance of the fluorescently labeled antibody in a cell-based assay.[16][18]
-
Prepare a single-cell suspension of cells expressing the target antigen.
-
Incubate the cells with the Cy7.5-labeled antibody.
-
Wash the cells to remove unbound antibody.
-
Analyze the cells using a flow cytometer with appropriate laser and filter sets for Cy7.5.
-
Compare the staining intensity with that of a control labeled antibody or an alternative dye.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in site-specific antibody labeling and its application in drug development and in vivo imaging.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - GE [thermofisher.com]
- 5. Protocol: Aminooxy Labeling of Glycoproteins - Biotium [biotium.com]
- 6. The Effect of Fluorophore Conjugation on Antibody Affinity and the Photophysical Properties of Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Studies on the rate and control of antibody oxidation by periodate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 小動物In Vivoイメージング抗体標識 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. precisionantibody.com [precisionantibody.com]
- 17. researchgate.net [researchgate.net]
- 18. Labeled antibodies – ELISA Tests [elisatests.in]
Performance of Cy7.5 Hydrazide in Diverse Imaging Modalities: A Comparative Guide
In the rapidly evolving landscape of biomedical imaging, the selection of appropriate fluorescent probes is paramount for achieving high-quality, reproducible data. Near-infrared (NIR) dyes have gained prominence for in vivo applications due to their ability to penetrate deeper into tissues with reduced autofluorescence compared to probes in the visible spectrum. Among these, Cy7.5 hydrazide has emerged as a versatile tool for labeling biomolecules. This guide provides a comprehensive comparison of this compound's performance in key imaging modalities, namely fluorescence and photoacoustic imaging, against other commonly used NIR dyes.
Data Presentation: A Side-by-Side Comparison of Key Photophysical Properties
To facilitate an objective assessment, the following table summarizes the key photophysical properties of Cy7.5 and its alternatives, Indocyanine Green (ICG) and IRDye 800CW. It is important to note that while the core spectral properties are determined by the cyanine backbone, the specific reactive moiety (e.g., hydrazide, NHS ester) can influence conjugation efficiency and stability.
| Property | Cy7.5 | Indocyanine Green (ICG) | IRDye 800CW |
| Excitation Maximum (nm) | ~788 | ~780 | ~774-778 |
| Emission Maximum (nm) | ~808 | ~820 | ~794-803 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~223,000 | ~200,000 | ~240,000 |
| Quantum Yield | Higher than ICG[1] | Low | ~0.054 (conjugated to cABD)[2] |
| Reactive Group Discussed | Hydrazide | N/A (used as is) | NHS Ester, Carboxylate |
| Key Advantages | High quantum yield, carbonyl-reactive | FDA-approved for clinical use | High photostability, bright |
| Key Disadvantages | Photostability can be a concern | Low quantum yield, poor stability in aqueous solution | Primarily amine-reactive (NHS ester form) |
Performance in Preclinical Imaging
The utility of a fluorescent probe is ultimately determined by its performance in experimental settings. The following table compares the performance of Cy7.5 and its alternatives in in vivo fluorescence imaging, a common application for these dyes.
| Performance Metric | Cy7.5 Conjugates | ICG | IRDye 800CW Conjugates |
| Tumor-to-Background Ratio (TBR) | Generally high due to good quantum yield. | Lower TBR compared to targeted probes. | High TBR, often used in targeted imaging. Trastuzumab-800CW showed a TMR of 5.35 ± 0.39.[3] |
| In Vivo Stability | Can be susceptible to photobleaching. | Degrades in aqueous conditions.[2] | Generally high photostability. |
| Metabolism/Clearance | Dependent on the conjugated biomolecule. | Primarily cleared by the liver.[3] | IRDye800CW-NHS is mainly metabolized by the kidneys.[3] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable data. Below are representative protocols for antibody conjugation and in vivo imaging using this compound.
Antibody Labeling with this compound
This protocol outlines the general steps for conjugating this compound to an antibody through its carbohydrate moieties.
Workflow for Antibody Labeling
Caption: Workflow for conjugating this compound to an antibody.
Materials:
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium periodate solution
-
This compound
-
Quenching solution (e.g., ethylene glycol)
-
Purification column (e.g., size-exclusion chromatography)
-
Spectrophotometer
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-5 mg/mL in an amine-free buffer.
-
Oxidation: Add sodium periodate to the antibody solution to a final concentration of 1-2 mM. Incubate in the dark at room temperature for 30 minutes. This step oxidizes the carbohydrate moieties on the antibody to create reactive aldehyde groups.
-
Quenching: Stop the oxidation reaction by adding a quenching solution, such as ethylene glycol, to a final concentration of 10-20 mM. Incubate for 10 minutes at room temperature.
-
Buffer Exchange: Remove excess periodate and quenching solution by buffer exchange into a reaction buffer (e.g., PBS, pH 6.0-7.0) using a desalting column.
-
Conjugation: Add a 20- to 50-fold molar excess of this compound to the oxidized antibody solution. Incubate for 2-4 hours at room temperature, protected from light. The hydrazide group reacts with the aldehyde groups to form a stable hydrazone bond.
-
Purification: Remove unconjugated this compound from the antibody-dye conjugate using a size-exclusion chromatography column.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and the absorbance maximum of Cy7.5 (around 788 nm).
In Vivo Fluorescence and Photoacoustic Imaging
This protocol provides a general workflow for small animal imaging using a Cy7.5-labeled targeting agent.
In Vivo Imaging Workflow
Caption: General workflow for in vivo fluorescence and photoacoustic imaging.
Materials:
-
Animal model (e.g., tumor-bearing mouse)
-
Cy7.5-labeled targeting molecule
-
In vivo imaging system (e.g., IVIS for fluorescence, Vevo LAZR for photoacoustic)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation: Anesthetize the animal using a calibrated vaporizer with isoflurane.
-
Probe Administration: Inject the Cy7.5-labeled probe intravenously via the tail vein. The dosage will depend on the specific probe and animal model.
-
Fluorescence Imaging: At various time points post-injection, acquire whole-body fluorescence images using an in vivo imaging system. Use appropriate excitation and emission filters for Cy7.5 (e.g., excitation ~780 nm, emission ~810 nm).
-
Photoacoustic Imaging: For higher resolution imaging of specific regions (e.g., the tumor), use a photoacoustic imaging system. The excitation wavelength should be tuned to the absorption maximum of Cy7.5.[4][5]
-
Data Analysis: Quantify the fluorescence and photoacoustic signals in the regions of interest (e.g., tumor, muscle, liver). Calculate the tumor-to-background ratio to assess targeting efficiency.
Signaling Pathways and Logical Relationships
The utility of this compound often lies in its ability to be conjugated to targeting moieties that interact with specific biological pathways. For instance, an antibody conjugated to this compound can be used to visualize the expression of a cell surface receptor.
Targeted Imaging Principle
Caption: Principle of targeted imaging using a Cy7.5-antibody conjugate.
Conclusion
This compound is a valuable tool for researchers in various imaging applications. Its key advantage lies in its carbonyl-reactivity, allowing for specific labeling of glycoproteins and other biomolecules, and its superior quantum yield compared to ICG. While IRDye 800CW offers greater photostability, the choice of dye will ultimately depend on the specific experimental requirements, including the desired labeling chemistry and the imaging modality employed. The provided protocols and comparative data serve as a guide for researchers to make informed decisions when designing their imaging studies.
References
- 1. Quantitative assessment of near-infrared fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRDye800CW-Cyclic albumin-binding domain (Ac-RLIEDICLPRWGCLWEDDK-NH2) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Near-infrared dye IRDye800CW-NHS coupled to Trastuzumab for near-infrared II fluorescence imaging in tumor xenograft models of HER-2-positive breast cancer - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. Photoacoustic imaging of a cyanine dye targeting bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
A Comparative Guide to Cy7.5 Hydrazide and Its Alternatives for Near-Infrared Fluorescence Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate near-infrared (NIR) fluorescent probe is critical for the success of in vivo imaging and other sensitive biomolecule detection assays. Cy7.5 hydrazide has emerged as a popular choice for these applications, primarily due to its spectral properties in the NIR window, which minimizes tissue autofluorescence and allows for deeper tissue penetration. This guide provides a comprehensive literature review of this compound, detailing its applications and limitations, and offers an objective comparison with other commercially available NIR hydrazide dyes, supported by experimental data.
Overview of this compound
This compound is a carbonyl-reactive fluorescent dye that belongs to the cyanine family. Its hydrazide functional group allows for the covalent labeling of biomolecules containing aldehyde or ketone groups, such as glycoproteins that have been subjected to periodate oxidation. With excitation and emission maxima typically around 788 nm and 808 nm respectively, it operates within the NIR-I window (700-900 nm), making it highly suitable for in vivo imaging applications.[1]
Key Applications of this compound
The primary application of this compound lies in the fluorescent labeling of biomolecules for in vivo and in vitro imaging. Its utility has been demonstrated in:
-
Glycoprotein Labeling: The hydrazide moiety reacts specifically with aldehyde groups generated on sugar residues of glycoproteins by periodate oxidation. This site-specific labeling is particularly advantageous for antibodies, as the glycosylation sites are often located away from the antigen-binding region, thus preserving their function.
-
In Vivo Imaging: Due to its emission in the NIR spectrum, this compound is extensively used for non-invasive in vivo optical imaging in preclinical animal models.[1] This allows for real-time tracking of labeled molecules, such as antibodies or nanoparticles, for applications in cancer research and drug development.
-
Flow Cytometry and Fluorescence Microscopy: The bright fluorescence and distinct spectral properties of Cy7.5 make it a valuable tool for cell-based assays, enabling the detection and quantification of labeled cells or subcellular components.[1]
Limitations of this compound
Despite its widespread use, this compound has several limitations that researchers should consider:
-
Aqueous Solubility: Non-sulfonated versions of this compound have low aqueous solubility, often necessitating the use of organic co-solvents like DMSO or DMF for labeling reactions in aqueous buffers.[2][3][4] This can be detrimental to sensitive proteins.
-
Photostability: While cyanine dyes are generally considered to have good photostability, they can be susceptible to photobleaching under intense or prolonged illumination.[5]
-
Non-Specific Binding: The hydrophobicity of cyanine dyes can lead to non-specific binding to cells and other biological components, which can increase background signal and reduce image contrast.[6][7]
-
pH Sensitivity: The fluorescence of some cyanine dyes can be sensitive to the pH of the environment.
Comparison with Alternative NIR Hydrazide Dyes
Several alternative NIR hydrazide dyes are available, each with its own set of advantages and disadvantages. This section compares this compound with Cy7 hydrazide, Cy5.5 hydrazide, IRDye 800CW hydrazide, and Alexa Fluor 750 hydrazide.
Quantitative Data Comparison
The following table summarizes the key spectral and photophysical properties of this compound and its alternatives.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield |
| This compound | ~788 | ~808 | ~223,000 | ~0.10[6] |
| Cy7 hydrazide | ~750 - 756 | ~773 - 779 | ~199,000 - 250,000 | ~0.3[8] |
| Cy5.5 hydrazide | ~673 | ~707 | ~209,000 | ~0.2[1] |
| IRDye 800CW | ~774 | ~789 | ~240,000 | ~0.09 - 0.12[1] |
| Alexa Fluor 750 | ~749 - 752 | ~775 - 776 | ~240,000 | ~0.12[9][10] |
Note: Values can vary slightly depending on the solvent and conjugation state.
Performance Comparison
-
Cy7 Hydrazide: Offers a significantly higher quantum yield compared to this compound, resulting in a brighter signal.[8] Its spectral properties are very similar, making it a strong alternative for applications requiring high sensitivity.
-
Cy5.5 Hydrazide: While having a lower excitation and emission wavelength, it boasts a good quantum yield.[1][11] This makes it suitable for multiplexing experiments with other far-red and NIR dyes. However, its shorter wavelength may result in slightly less tissue penetration compared to Cy7.5 and Cy7.
-
IRDye 800CW Hydrazide: This dye is known for its exceptional brightness and photostability, making it a preferred choice for in vivo imaging applications requiring long-term observation.[12] Its quantum yield is comparable to that of this compound.[1]
-
Alexa Fluor 750 Hydrazide: Part of the well-regarded Alexa Fluor family, this dye is known for its high photostability and pH insensitivity.[5] Its quantum yield is also comparable to this compound, making it a reliable alternative.[9][10]
Experimental Protocols
A general protocol for labeling glycoproteins using hydrazide chemistry is provided below. Specific modifications may be required based on the chosen dye and the biomolecule of interest.
General Glycoprotein Labeling Protocol
This protocol involves the oxidation of sialic acid residues on glycoproteins to generate aldehyde groups, followed by conjugation with the hydrazide-functionalized fluorescent dye.
Materials:
-
Glycoprotein (e.g., antibody)
-
Sodium Acetate Buffer (0.1 M, pH 5.5)
-
Sodium Periodate (NaIO₄)
-
NIR Hydrazide Dye (Cy7.5, Cy7, Cy5.5, IRDye 800CW, or Alexa Fluor 750 hydrazide)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting columns
Procedure:
-
Oxidation:
-
Dissolve the glycoprotein in 0.1 M Sodium Acetate Buffer, pH 5.5.
-
Add a freshly prepared solution of sodium periodate to the glycoprotein solution.
-
Incubate the reaction in the dark at room temperature for 30-60 minutes.
-
-
Purification:
-
Remove the excess sodium periodate and by-products using a desalting column equilibrated with 0.1 M Sodium Acetate Buffer, pH 5.5.
-
-
Conjugation:
-
Prepare a stock solution of the NIR hydrazide dye in anhydrous DMSO.
-
Add the dye solution to the purified, oxidized glycoprotein solution.
-
Incubate the reaction for 2-4 hours at room temperature in the dark.
-
-
Final Purification:
-
Remove the unreacted dye by passing the reaction mixture through a desalting column.
-
The purified, fluorescently labeled glycoprotein is now ready for use.
-
Note: The optimal dye-to-protein ratio and reaction times may need to be determined empirically for each specific application. For sulfonated dyes, the use of DMSO may not be necessary.
Signaling Pathways and Logical Relationships
The utility of NIR fluorescent dyes like this compound is rooted in their ability to operate within the "NIR window" of biological tissues. This diagram illustrates the advantages of imaging in this spectral region.
Conclusion
This compound is a valuable tool for NIR fluorescence applications, particularly for the labeling of glycoproteins for in vivo imaging. However, researchers should be aware of its limitations, including potential issues with aqueous solubility and non-specific binding. Several excellent alternatives, such as Cy7 hydrazide, Cy5.5 hydrazide, IRDye 800CW hydrazide, and Alexa Fluor 750 hydrazide, offer comparable or, in some cases, superior performance in terms of brightness and photostability. The choice of the optimal NIR hydrazide dye will depend on the specific requirements of the experiment, including the desired spectral properties, the sensitivity of the biomolecule to organic solvents, and the need for long-term imaging. By carefully considering the data presented in this guide, researchers can make an informed decision to select the most appropriate fluorescent probe for their studies.
References
- 1. IRDye 800CW-Human serum albumin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Quantum Yield [Alexa Fluor 750] | AAT Bioquest [aatbio.com]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. glpbio.com [glpbio.com]
- 5. Alexa Fluor - Wikipedia [en.wikipedia.org]
- 6. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Nanocolloidal albumin-IRDye 800CW: a near-infrared fluorescent tracer with optimal retention in the sentinel lymph node - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of visible and near-infrared wavelength-excitable fluorescent dyes for molecular imaging of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Cy7.5 Hydrazide: A Guide to Safe and Compliant Practices
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.[3]
-
Skin Protection: Use chemical-resistant gloves and protective clothing.[3]
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or aerosols.[3]
General Handling Advice:
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not eat, drink, or smoke in the work area.[3]
-
Wash hands thoroughly after handling.[3]
-
Be aware that some cyanine hydrazides may form explosive peroxides.[3]
**Step-by-Step Disposal Protocol
This protocol is based on conservative, safety-first principles for chemical waste.
Step 1: Waste Segregation and Collection
-
Aqueous Waste: Collect all aqueous solutions containing Cy7.5 hydrazide in a dedicated, clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
Organic Waste: If this compound is dissolved in organic solvents like DMSO or DMF, collect it in a separate, compatible hazardous waste container designated for organic waste.[4]
-
Solid Waste: Dispose of contaminated items such as gloves, pipette tips, and absorbent materials as solid hazardous waste. Place them in a sealed, labeled bag or container.
-
Empty Vials: Triple-rinse the original this compound vial. The first rinse should be collected as hazardous waste.[5] Subsequent rinses may be disposed of down the drain with copious amounts of water, pending institutional guidelines.
Important Considerations:
-
NEVER dispose of pure or concentrated this compound, or its solutions, down the drain.[5][6] Synthetic dyes can be harmful to aquatic life and may not be effectively removed by wastewater treatment processes.[7][8]
-
NEVER dispose of this compound waste in the regular trash.[5]
Step 2: Labeling and Storage of Waste
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), the solvent(s), and the approximate concentration.
-
Store waste containers in a designated, secure area, away from incompatible materials.[9] Use secondary containment to prevent spills.[5]
Step 3: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.
-
Follow all institutional procedures for waste manifest documentation and handover.
Quantitative Data Summary
The following table summarizes key properties of this compound gathered from various suppliers.
| Property | Value | Reference |
| Appearance | Green powder | [4] |
| Molecular Formula | C45H52Cl2N4O | [4] |
| Molecular Weight | 735.82 g/mol | [4] |
| Solubility | Moderate in water; good in DMF, DMSO, alcohols | [2][4] |
| Excitation Maximum | ~788 nm | [2][4] |
| Emission Maximum | ~808 nm | [2][4] |
| Storage Conditions | -20°C in the dark, desiccated | [2][4] |
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Disclaimer: This information is intended as a guide and is based on general principles for handling hazardous chemicals. It is not a substitute for a formal Safety Data Sheet or the specific guidelines provided by your institution's Environmental Health and Safety department. Always consult your local regulations and EHS office for definitive disposal procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. assets.greenbook.net [assets.greenbook.net]
- 7. Do or dye: synthetic colours in wastewater pose a threat to food chains worldwide [bath.ac.uk]
- 8. A Brief History of Colour, the Environmental Impact of Synthetic Dyes and Removal by Using Laccases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Cy7.5 Hydrazide
Immediate Safety and Handling Protocols
Cy7.5 hydrazide, a near-infrared fluorescent dye, requires careful handling due to the potential hazards associated with both cyanine dyes and hydrazide compounds. Hydrazine derivatives are known for their potential toxicity, corrosivity, and, in some cases, carcinogenicity. Therefore, adherence to strict safety protocols is crucial.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is necessary to minimize exposure.
Primary Protection:
-
Gloves: Nitrile or chloroprene gloves are recommended for splash protection. Always inspect gloves for integrity before use and change them frequently.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory. When there is a risk of splashing, chemical splash goggles should be worn.
-
Lab Coat: A flame-resistant lab coat is essential to protect from splashes and spills.
Secondary Protection:
-
Chemical-Resistant Apron: Recommended when handling larger quantities or during procedures with a high splash potential.
-
Face Shield: Should be used in conjunction with safety goggles when there is a significant risk of splashing.
Engineering Controls and Work Practices
-
Fume Hood: All work with this compound, especially when handling the solid powder or preparing stock solutions, must be conducted in a certified chemical fume hood to prevent inhalation of any airborne particles.
-
Ventilation: Ensure good general laboratory ventilation.
-
Hygiene: Avoid all unnecessary exposure. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[1]
-
Avoid Contamination: Use dedicated spatulas and weighing papers. Never return unused reagent to the original container.[2]
Operational Plan: From Receipt to Experiment
A systematic approach to the entire lifecycle of using this compound in the lab minimizes risks.
-
Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place. The recommended storage temperature is -20°C.[3][4] It should be stored away from incompatible materials such as strong oxidizing agents.
-
Solution Preparation (in a chemical fume hood):
-
Allow the vial to warm to room temperature before opening to prevent condensation.
-
Weigh the required amount of the solid powder carefully to avoid creating dust.
-
Dissolve in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Cap the vial tightly and vortex to ensure complete dissolution.
-
-
Use in Experiments:
-
When transferring solutions, use appropriate pipettes with disposable tips.
-
Keep containers closed when not in use.
-
Protect solutions from light to prevent photobleaching.
-
-
Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., sand or earth) and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure compliance with local regulations.
-
Unused Reagent: Unused or expired this compound should be disposed of as hazardous chemical waste according to your institution's guidelines.
-
Contaminated Labware:
-
Solid Waste: Disposable items such as gloves, weighing papers, and pipette tips that have come into contact with this compound should be collected in a designated, sealed hazardous waste container.
-
Sharps: Contaminated needles and other sharps must be placed in a puncture-resistant sharps container.
-
Glassware: Reusable glassware should be decontaminated. One common method for cyanine dyes is to rinse with a dilute bleach solution, followed by thorough washing with soap and water. However, given the hydrazide component, it is crucial to consult your institution's safety office for approved decontamination procedures.
-
-
Liquid Waste:
-
Stock Solutions: Unused stock solutions in organic solvents (e.g., DMSO, DMF) must be collected in a designated hazardous waste container for organic waste.
-
Aqueous Solutions: Dilute aqueous solutions containing this compound should be collected as hazardous aqueous waste. For dilute hydrazine-containing waste, some protocols suggest neutralization with an oxidizing agent like a dilute (5% or less) solution of sodium hypochlorite (bleach) or calcium hypochlorite.[5][6] This should be done with caution in a fume hood, and the pH should be checked before disposal down the drain, subject to local regulations. Always consult with your environmental health and safety department before neutralizing any chemical waste.
-
Quantitative Data Summary
| Parameter | Value | Source |
| Storage Temperature | -20°C | [3][4] |
| Solubility | DMF, DMSO, Alcohols | Generic for Cyanine Dyes |
| Handling | In a chemical fume hood | General Best Practice |
Experimental Workflow for Safe Handling
The following diagram outlines the key steps for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
